Product packaging for Hexaethylene glycol monohexadecyl ether(Cat. No.:CAS No. 5168-91-2)

Hexaethylene glycol monohexadecyl ether

Cat. No.: B3269792
CAS No.: 5168-91-2
M. Wt: 506.8 g/mol
InChI Key: UOFCAQWHTQFNHS-UHFFFAOYSA-N
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Description

Significance of Nonionic Amphiphilic Molecules in Self-Assembly Systems

Nonionic amphiphilic molecules are of paramount importance in the study of self-assembly systems due to their ability to form complex, ordered structures spontaneously in solution. researchgate.net This process is driven by the hydrophobic effect, where the hydrophobic tails of the amphiphiles aggregate to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment. rsc.org This self-organization leads to the formation of various aggregates, including micelles, vesicles, and liquid crystalline phases. researchgate.net

The significance of these systems lies in their ability to mimic biological membranes and to serve as nanostructured carriers for various applications. researchgate.netrsc.org The absence of a net electrical charge in nonionic amphiphiles makes their self-assembly behavior less sensitive to changes in pH and ionic strength compared to their ionic counterparts, offering a more stable and predictable platform for research. formulationbio.com This characteristic is particularly advantageous in biological studies where maintaining specific ionic conditions is crucial. The ability to systematically modify both the hydrophobic and hydrophilic portions of these molecules allows for precise control over the size, shape, and properties of the resulting self-assembled structures, making them highly versatile for advanced research. nih.gov

Overview of Hexaethylene Glycol Monohexadecyl Ether as a Model Surfactant

This compound, often abbreviated as C16E6, is a prominent member of the polyethylene (B3416737) glycol monoalkyl ether family and serves as a model nonionic surfactant in numerous scientific studies. chemicalbook.com Its chemical structure consists of a 16-carbon alkyl chain (hexadecyl) as the hydrophobic tail and a chain of six ethylene (B1197577) oxide units as the hydrophilic headgroup. sigmaaldrich.com This well-defined structure makes it an ideal candidate for fundamental studies of surfactant self-assembly, phase behavior, and interfacial properties. chemicalbook.com

The balance between its hydrophobic and hydrophilic parts leads to the formation of well-characterized micelles and other aggregates in aqueous solutions. chemicalbook.com Its critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter that has been extensively studied to understand the thermodynamics of micellization. wikipedia.orgkruss-scientific.com The relatively simple yet representative structure of C16E6 allows researchers to investigate the fundamental principles of nonionic surfactant behavior without the complexities that can arise from more heterogeneous or structurally complex surfactants.

Historical Context of Polyoxyethylene Alkyl Ethers in Scientific Investigations

The scientific investigation of polyoxyethylene alkyl ethers dates back several decades, with their commercial availability and use in various applications growing significantly over time. phexcom.com Glycol ethers, in general, have been in use since the 1920s, leading to a substantial body of knowledge regarding their properties and applications. glycol-ethers.eu The development of these nonionic surfactants was a significant advancement in colloid and surface science, offering alternatives to traditional ionic soaps and detergents.

Early research focused on their fundamental properties, such as their ability to reduce surface tension and form micelles. phexcom.com These studies laid the groundwork for their use as emulsifiers, detergents, and solubilizing agents in a wide array of industrial and pharmaceutical formulations. formulationbio.com Over the years, the focus of research has expanded to include more specialized applications, such as in the study of membrane proteins, where their mild, non-denaturing properties are highly valued. chemicalbook.com The ability to synthesize polyoxyethylene alkyl ethers with a high degree of purity and with specific alkyl chain lengths and ethylene oxide chain lengths has been crucial for their adoption in detailed scientific investigations. nih.gov

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound is extensive, with research spanning various fields including physical chemistry, materials science, and biochemistry. As a model surfactant, C16E6 is frequently used to study the principles of micellization, phase transitions, and the structure of self-assembled systems. chemicalbook.comresearchgate.net

Detailed research has been conducted on its phase behavior, revealing a rich variety of liquid crystalline phases that form at different concentrations and temperatures. researchgate.net These studies are crucial for understanding the forces that govern the self-organization of amphiphilic molecules. Furthermore, the interaction of C16E6 with other molecules, such as polymers, proteins, and other surfactants, is an active area of research, providing insights into the behavior of more complex formulations. rsc.orgox.ac.uk In biochemistry, its ability to solubilize membrane proteins without disrupting their native structure makes it an invaluable tool for structural and functional studies. chemicalbook.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C28H58O7 nih.gov
Molecular Weight 506.76 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 39-40 °C sigmaaldrich.comchemsrc.com
Boiling Point 567.6 °C at 760 mmHg chemsrc.com
Density 0.962 g/cm³ chemsrc.com
Flash Point 297.1 °C chemsrc.com
Refractive Index 1.458 chemsrc.com
Critical Micelle Concentration (CMC) Varies with temperature wikipedia.org

Research Findings on the Aggregation Behavior of C16E6

The aggregation behavior of this compound in aqueous solution is a central aspect of its academic study. Above its critical micelle concentration (CMC), C16E6 molecules self-assemble into micelles, which are typically spherical at lower concentrations. researchgate.net The size and shape of these aggregates are influenced by factors such as temperature, concentration, and the presence of additives.

Studies have shown that with increasing concentration, the micelles of C16E6 can undergo a sphere-to-rod transition, forming elongated, worm-like micelles. This transition is a common feature of many nonionic surfactants and is driven by changes in the packing of the surfactant molecules within the aggregate. The study of these structural transitions provides valuable information about the interplay of hydrophobic, steric, and hydration forces that govern self-assembly.

Thermotropic and Lyotropic Behavior of Polyoxyethylene Alkyl Ethers

Polyoxyethylene alkyl ethers, including C16E6, exhibit both thermotropic and lyotropic liquid crystalline behavior. Thermotropic behavior refers to phase transitions that are induced by changes in temperature, while lyotropic behavior is observed when the surfactant is mixed with a solvent, typically water. nih.gov

In the absence of a solvent, some polyoxyethylene alkyl ethers can form liquid crystalline phases upon heating. nih.gov However, their lyotropic behavior is more extensively studied. As the concentration of a polyoxyethylene alkyl ether in water is increased, it can form a sequence of different liquid crystalline phases, such as lamellar, hexagonal, and cubic phases. researchgate.net The specific phases formed and the temperatures at which they occur depend on the molecular structure of the surfactant, including the length of both the alkyl chain and the polyethylene glycol chain. This rich phase behavior is a direct consequence of the complex interplay of molecular geometry and intermolecular forces. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H58O7 B3269792 Hexaethylene glycol monohexadecyl ether CAS No. 5168-91-2

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-30-19-21-32-23-25-34-27-28-35-26-24-33-22-20-31-18-16-29/h29H,2-28H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFCAQWHTQFNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965959
Record name 3,6,9,12,15,18-Hexaoxatetratriacontan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5168-91-2
Record name Hexaethylene glycol monohexadecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5168-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceteth-6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18-Hexaoxatetratriacontan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Advanced Methodologies for Compound Derivatization

Methodologies for Ethoxylation of Fatty Alcohols

The fundamental reaction for producing polyoxyethylene alkyl ethers is the ethoxylation of fatty alcohols. shreechem.inrimpro-india.comjiahua.com In this chemical reaction, ethylene (B1197577) oxide undergoes a ring-opening polymerization onto a fatty alcohol substrate, such as hexadecanol, creating a polyethylene (B3416737) glycol chain attached to the alkyl group. venus-goa.com The general formula for these compounds is R-(OCH₂CH₂)n-OH, where 'R' is the alkyl group from the fatty alcohol and 'n' represents the average number of ethylene oxide units. shreechem.in

Industrially, the ethoxylation of fatty alcohols is a significant process, with millions of metric tons of various ethoxylates produced annually. wikipedia.org The standard industrial process involves reacting the fatty alcohol with ethylene oxide at elevated temperatures, typically around 180°C, and under pressures of 1-2 bar. wikipedia.org This reaction is highly exothermic, releasing approximately 92 kJ/mol of reacted ethylene oxide, which necessitates careful temperature control to prevent thermal runaway. wikipedia.org

The choice of reactor is critical for managing the process's safety and efficiency. Historically, semi-batch stirred reactors were common. swinburne.edu.au However, the industry has evolved towards more advanced designs to improve mass and heat transfer. researchgate.netfrontiersin.org Modern reactor technologies include the Spray Tower Loop Reactor (STLR), the Venturi Loop Reactor (VLR), and the Enhanced Loop Reactor (ELR). frontiersin.org These designs enhance the contact between the gaseous ethylene oxide and the liquid fatty alcohol, improving reaction rates and heat dissipation. researchgate.netfrontiersin.org The ELR, in particular, offers high flexibility and can accommodate the significant liquid expansion that occurs at higher degrees of ethoxylation while maintaining good mixing and safety. frontiersin.org

Table 1: Comparison of Industrial Ethoxylation Reactor Technologies

Reactor TypeWorking PrincipleAdvantagesLimitations
Semi-Batch Stirred Reactor Mechanical agitation mixes liquid alcohol with gaseous ethylene oxide.Simple design and operation.Potential for poor mass and heat transfer, risk of localized overheating. swinburne.edu.au
Spray Tower Loop Reactor (STLR) Liquid alcohol is sprayed into a gaseous ethylene oxide atmosphere, with liquid recirculated.Good for starting with small substrate quantities, improved mass transfer over stirred tanks. frontiersin.orgMixing can become difficult with high liquid expansion at high ethoxylation degrees. frontiersin.org
Venturi Loop Reactor (VLR) Liquid is circulated through a Venturi ejector which aspirates and disperses ethylene oxide gas.High mass transfer efficiency with low power input. frontiersin.orgMay be less efficient when starting with very low quantities of substrate. frontiersin.org
Enhanced Loop Reactor (ELR) Combines features of STLR and VLR, operating like an STLR initially and then engaging an ejector.High flexibility, high mass transfer efficiency, and can safely handle high degrees of ethoxylation. frontiersin.orgMore complex design compared to simpler reactors.

The catalyst is a key factor influencing the rate of reaction and the properties of the final product, particularly the distribution of the polyoxyethylene chain lengths. acs.org

Traditional industrial ethoxylation relies on homogeneous basic catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH). wikipedia.orgacs.org While effective, these catalysts typically produce a product with a broad molecular weight distribution, known as polydispersity, and a significant amount of unreacted fatty alcohol. acs.org

Research has focused on heterogeneous catalysts to achieve a narrower distribution of ethoxylates, which can lead to improved surfactant properties. acs.org These solid catalysts can be easily separated from the product mixture by filtration. acs.org Examples of heterogeneous catalysts investigated for alcohol ethoxylation include:

Calcium-based catalysts: Certain calcium-containing catalysts have been shown to produce a narrower distribution of ethoxylate species compared to conventional alkali metal catalysts. google.com

Mercarbide catalysts: These have demonstrated high activity for the narrow-range ethoxylation of some alcohols, where the reaction is thought to be constrained within the catalyst's inner space.

Modified Metal Oxides: Composite catalysts, such as those made from magnesium and aluminum oxides, have shown promise, particularly for the direct ethoxylation of fatty acid methyl esters, a related process. researchgate.net Acidic sites on these catalysts can influence the ethylene oxide adduct distribution. researchgate.net

Table 2: Comparison of Catalytic Systems in Fatty Alcohol Ethoxylation

Catalyst TypeExamplesKey CharacteristicsProduct Distribution
Homogeneous Basic KOH, NaOHDissolved in reaction medium; requires neutralization step. wikipedia.orggoogle.comBroad molecular weight distribution. acs.org
Heterogeneous Basic Calcium-based catalysts, MercarbideSolid catalyst; easily separated by filtration. acs.orggoogle.comNarrower molecular weight distribution. acs.orggoogle.com
Heterogeneous Acidic/Composite Modified Al-Mg OxidesSolid catalyst; can be tailored for specific reactions. researchgate.netCan provide narrow distribution, depending on catalyst properties. acs.orgresearchgate.net

Ionic liquids have been explored in various organic syntheses, including ether formation, due to their unique properties as solvents and catalysts. hakon-art.com In nucleophilic substitution reactions, such as halogenations and alkoxylations, ionic liquids have been shown to facilitate good product yields. organic-chemistry.org However, their specific application as catalysts or reaction media for the industrial-scale ethoxylation of fatty alcohols with ethylene oxide is not extensively documented in current literature.

Developing solvent-free processes is a key goal of green chemistry. In the context of fatty alcohol ethoxylation, a solvent-free approach is possible where the liquid fatty alcohol itself serves as the initial reaction medium. google.com As the reaction proceeds, the ethoxylated product remains fluid and acts as a solvent for the remainder of the reaction, eliminating the need for an additional, non-reacting solvent. google.com This method optimizes the product distribution while maintaining a fluid reaction mixture. google.com Similarly, microwave-assisted Williamson ether synthesis has been successfully performed under solvent-free conditions using a solid base, demonstrating the feasibility of such green approaches for ether formation. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, aligning with green chemistry principles by reducing reaction times, often avoiding high temperatures, and increasing product yields. hakon-art.combenthamdirect.com For the synthesis of ethers, microwave irradiation has been shown to facilitate reactions in significantly shorter times (minutes or even seconds) compared to conventional heating methods. hakon-art.com This technique has been successfully applied to the Williamson ether synthesis, a classic method for forming ethers, often under mild and solvent-free conditions. researchgate.net The use of microwave irradiation can rapidly and efficiently convert alcohols to various ether derivatives in high yields. hakon-art.com

Catalytic Innovations in Polyoxyethylene Alkyl Ether Synthesis

Computational Modeling for Reaction Optimization

Computational modeling has emerged as a powerful tool for optimizing the synthesis of polyalkylene glycol ethers, providing insights that are often difficult to obtain through experimental methods alone. These models allow for the prediction of reaction outcomes and the fine-tuning of process parameters to achieve desired product characteristics, such as a specific chain length and low polydispersity.

Dissipative Particle Dynamics (DPD) is a mesoscale simulation technique used to model the dynamic behavior of complex fluid systems, making it well-suited for studying polymerization reactions like ethoxylation. In DPD, groups of atoms are coarse-grained into single beads, which significantly reduces the computational cost compared to atomistic simulations, allowing for the observation of larger systems over longer timescales. acs.orgresearchgate.netnsf.gov

The interaction between any two beads is governed by three pairwise forces: a conservative force that represents chemical repulsion, a dissipative force that simulates viscous drag, and a random force that accounts for thermal fluctuations. nsf.gov By parameterizing these forces, DPD can effectively model the self-assembly and reaction kinetics of the ethylene oxide addition to the hexadecyl alcohol substrate. acs.orgresearchgate.net This modeling approach helps researchers visualize and understand the sequential addition of ethylene oxide units, predict the resulting chain growth, and investigate how factors like reactant concentration and temperature influence the final molecular structure. The Flory-Huggins theory can be used to derive the interaction parameters needed for the simulation. acs.org

Table 1: Key Forces in Dissipative Particle Dynamics (DPD)

Force Type Description Role in Simulation
Conservative (FC) Represents soft, repulsive interactions between beads. Models the chemical compatibility and phase behavior of the reactants (e.g., alcohol, ethylene oxide).
Dissipative (FD) Represents viscous drag, acting to slow down the relative motion of beads. Simulates hydrodynamic effects and contributes to temperature control within the system. nsf.gov

| Random (FR) | Represents stochastic forces arising from thermal motion of the solvent. | Introduces thermal energy (Brownian motion) into the system, ensuring it explores different configurations. nsf.gov |

The synthesis of hexaethylene glycol monohexadecyl ether via the ethoxylation of 1-hexadecanol inherently produces a mixture of homologues, each with a different number of ethylene oxide units. The breadth of this distribution is known as polydispersity. Controlling polydispersity is critical for applications requiring a well-defined surfactant structure.

Computational models, informed by DPD simulations, can be used to optimize dosing strategies to minimize polydispersity. The rate of ethylene oxide (EO) addition is a key variable. A slow, continuous dosing of EO into the reactor containing the alcohol and catalyst can lead to a more uniform reaction rate, preventing localized areas of high EO concentration. This controlled addition helps ensure that the propagation of chains is more evenly distributed among the initiating alcohol molecules, resulting in a narrower distribution of final product chain lengths. In contrast, adding the entire amount of EO at the beginning of the reaction can lead to a broader, less controlled distribution of homologues.

Advanced Purification and Homologue Separation Techniques

Achieving high purity, particularly for research-grade materials, requires sophisticated purification methods to separate the target compound, this compound (C16E6), from unreacted starting materials and other homologues (e.g., C16E5, C16E7).

Fractional distillation is a fundamental technique for separating components of a liquid mixture based on differences in their boiling points. youtube.com In the context of poly(ethylene glycol) ethers, higher molecular weight homologues possess higher boiling points due to increased intermolecular forces. youtube.com This principle allows for the separation of C16E6 from its shorter- and longer-chained counterparts.

However, these compounds can be susceptible to thermal degradation at the high temperatures required for distillation at atmospheric pressure. To circumvent this, the process is conducted under reduced pressure (vacuum distillation). Lowering the pressure above the liquid mixture reduces the boiling points of all components, allowing for effective separation at lower temperatures where the risk of decomposition is minimized. researchgate.net This method is effective for separating lower molecular weight oligomers and achieving a higher concentration of the desired hexaethylene glycol homologue. researchgate.netgoogle.com

Gas Chromatography (GC) is a premier analytical technique for assessing the purity and determining the homologue distribution of research-grade this compound. restek.comantpedia.com The method involves injecting a vaporized sample into a column, where individual components are separated based on their affinity for the stationary phase and their volatility. antpedia.com

As the separated components exit the column, they are detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). antpedia.com The resulting chromatogram displays a series of peaks, with each peak corresponding to a different homologue. The area under each peak is proportional to the concentration of that specific component. By analyzing the peak areas, a precise quantitative assessment of the purity of the target C16E6 compound can be made, along with the relative percentages of other co-eluting homologues. This level of detail is crucial for ensuring the quality and consistency of materials used in research. restek.com For instance, ASTM Method D8311 outlines the determination of impurities in ethylene glycols using GC. antpedia.com

Table 2: Compound Names Mentioned

Compound Name Abbreviation / Synonym
This compound C16E6, Hexadecylhexaglycol
Ethylene Oxide EO
1-Hexadecanol Cetyl alcohol
Poly(ethylene glycol) PEG
Diethylene glycol DEG

Fundamental Principles of Self Assembly and Micellization

Thermodynamics of Micelle Formation

The spontaneous formation of micelles is a thermodynamically favorable process characterized by specific changes in Gibbs free energy, enthalpy, and entropy. The primary driving force is the increase in entropy of the system resulting from the release of ordered water molecules from around the hydrophobic alkyl chains of the surfactant monomers as they aggregate.

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles begin to form. wikipedia.orgtainstruments.com Below the CMC, surfactant molecules exist predominantly as monomers in the solution or at interfaces. Once the CMC is reached, there is a sharp change in various physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which allows for the experimental determination of this value. wikipedia.orguu.nl

The CMC is a crucial parameter as it provides a measure of micelle stability. core.ac.uk Its value is dependent on temperature and the presence of other substances in the solution. wikipedia.org For nonionic surfactants of the poly(oxyethylene) alkyl ether class, the CMC generally shows a complex relationship with temperature. Typically, the CMC decreases as the temperature rises from a low value, reaches a minimum, and then increases again at higher temperatures. nih.govscispace.com This U-shaped behavior is attributed to two opposing effects: the decreased hydration of the hydrophilic ethylene (B1197577) oxide groups which favors micellization, and the disruption of the structured water around the hydrophobic tail which disfavors it. scispace.com The temperature at which the minimum CMC occurs is around 50 °C for many similar nonionic surfactants. nih.govscispace.com

Various techniques are employed to determine the CMC, including surface tension measurements, conductivity, light scattering, and isothermal titration calorimetry (ITC). uu.nlnih.gov The common method involves plotting a physical property against surfactant concentration and identifying the breakpoint in the curve, which corresponds to the CMC. wikipedia.org

Table 1: Methods for CMC Determination

Method Principle
Surface Tensiometry Measures the change in surface tension of the solution with increasing surfactant concentration. A sharp break in the plot indicates the CMC. wikipedia.org
Conductivity Applicable to ionic surfactants, this method detects a change in the slope of conductivity versus concentration due to the different mobility of micelles and free monomers. core.ac.uk
Light Scattering The intensity of scattered light increases significantly above the CMC due to the formation of larger micellar aggregates. nih.govazom.com
Isothermal Titration Calorimetry (ITC) Measures the heat changes upon injection of a concentrated surfactant solution into water. The CMC is identified from the inflection point of the titration curve. nih.govipn.mx

| Fluorescence Spectroscopy | Utilizes fluorescent probes that partition into the micellar core, causing a detectable change in their fluorescence spectrum at the CMC. nih.gov |

The enthalpy of micellization (ΔH°m) represents the heat change associated with the transfer of one mole of surfactant monomers from the aqueous solution into the micellar state. This thermodynamic parameter can be determined directly using techniques like Isothermal Titration Calorimetry (ITC), which measures the heat evolved or absorbed during the micellization process. tainstruments.comnih.govhud.ac.uk

The value and sign of ΔH°m are temperature-dependent. For many nonionic surfactants, the micellization process is endothermic (ΔH°m > 0) at lower temperatures and becomes exothermic (ΔH°m < 0) at higher temperatures. scispace.com This change is linked to the temperature-dependent hydration of the ethylene oxide head groups and the hydrophobic interactions of the alkyl chains. The temperature dependence of the CMC can also be used to calculate the enthalpy of micellization via the van 't Hoff equation. The standard Gibbs free energy of micellization (ΔG°m) is related to the CMC, and from its temperature dependence, both the enthalpy and entropy of micellization can be derived. core.ac.ukscispace.comwikipedia.org

Table 2: Thermodynamic Parameters of Micellization

Parameter Symbol Description
Gibbs Free Energy ΔG°m Indicates the spontaneity of the micellization process. A negative value signifies a spontaneous aggregation. It is calculated from the CMC. scispace.comwikipedia.org
Enthalpy ΔH°m The heat absorbed or released during micelle formation. It reflects the balance of bond-breaking (dehydration) and bond-forming (hydrophobic association) processes. tainstruments.com

| Entropy | ΔS°m | Represents the change in randomness or disorder. The large positive entropy change, driven by the release of water molecules, is the primary force behind micellization. core.ac.ukrsc.org |

The hydrophilic hexaethylene glycol head group of hexaethylene glycol monohexadecyl ether interacts strongly with water via hydrogen bonding. The extent of this hydration is a key factor influencing micellar properties. Studies on the closely related compound hexaethylene glycol monododecyl ether (C12E6) have shown that the number of water molecules associated with each surfactant head group (the hydration number) is not constant. acs.org It decreases significantly with both increasing surfactant concentration and increasing temperature. acs.org

For instance, in a 0.01 M C12E6 solution, the hydration number was found to decrease linearly from 4.2 at 20°C to 2.9 at 60°C. acs.org This temperature-induced dehydration of the ethylene oxide groups reduces the effective size of the hydrophilic head, which in turn favors changes in micellar shape and growth. nih.gov The water at the micellar interface is dynamically distinct from bulk water, exhibiting significantly slower reorientational motion due to its interaction with the polar head groups. researchgate.netnih.gov This interfacial water is crucial for stabilizing the micellar structure and mediating interactions between micelles. nih.gov

Micellar Architectures and Morphological Transitions

Beyond the CMC, the aggregation of this compound can lead to micelles of various shapes and sizes. The final architecture is determined by the geometric packing of the surfactant molecules, which is influenced by factors like temperature, concentration, and the relative sizes of the hydrophobic tail and hydrophilic head group.

At concentrations just above the CMC and at lower temperatures, surfactants like this compound typically form simple, small aggregates. cyberleninka.ru The most common initial shape is spherical, where the hydrophobic C16 tails form a liquid-like core, and the hydrophilic E6 head groups form a hydrated outer corona, shielding the core from the aqueous environment. researchgate.netnih.gov

As surfactant concentration or temperature changes, these spherical micelles may grow and adopt a slightly non-spherical, or ellipsoidal, shape. nih.gov Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques used to determine the size and shape of these micelles. nih.govresearchgate.net For similar nonionic surfactants, SAXS profiles are often well-described by models of prolate (cigar-shaped) or oblate (disc-shaped) ellipsoids with a core-shell structure. researchgate.netnih.gov The minor axis of the hydrophobic core is constrained by the length of the fully extended alkyl chain. researchgate.netnih.gov The transition from a spherical to an ellipsoidal shape is often the precursor to the formation of more extended structures. nih.gov

With increasing temperature or concentration, the initially spherical or ellipsoidal micelles of this compound can undergo a morphological transition to form larger, elongated structures. nih.gov Cryogenic transmission electron microscopy (cryo-TEM) studies have directly visualized the existence of long, flexible, rod-like or wormlike micelles in aqueous solutions of this surfactant. cyberleninka.ruacs.org

This sphere-to-rod transition is driven by changes in the optimal packing geometry of the surfactant molecules. nih.gov An increase in temperature leads to the dehydration of the ethylene oxide head groups, reducing their effective cross-sectional area and favoring a more cylindrical packing arrangement. nih.govresearchgate.net The transition to rod-like aggregates is often observed as a second critical concentration is surpassed. bohrium.comrug.nl The formation of these extended structures leads to a significant increase in the viscosity of the surfactant solution. acs.org

Factors Influencing Micelle Size and Shape Anisotropy (e.g., Temperature)

The size and shape of micelles formed by this compound (C16E6) in aqueous solutions are significantly influenced by temperature. For nonionic surfactants of the CiEj type, as the temperature increases, the hydration of the ethylene oxide (EO) chains in the hydrophilic headgroup decreases. This dehydration makes the surfactant effectively more hydrophobic, which generally favors micellization at lower concentrations. nih.govscispace.comresearchgate.net

This change in hydration has a direct impact on the geometry of the self-assembled structures. The reduced headgroup hydration leads to a decrease in the effective headgroup area, which can promote a change in micelle shape from spherical to more anisotropic structures like ellipsoidal or rod-like micelles. This transition is driven by the tendency to optimize the packing of the surfactant molecules and minimize the contact between the hydrophobic tails and water. Consequently, an increase in temperature often leads to an increase in the aggregation number and the hydrodynamic radius of the micelles. nih.gov

For similar nonionic surfactants, it has been observed that at lower temperatures, the contribution of the ethylene oxide chain hydration dominates, leading to a decrease in the critical micelle concentration (CMC) with increasing temperature. However, at higher temperatures, the increased solubility of the alkyl chain can start to counteract this effect, potentially leading to a minimum in the CMC versus temperature curve. nih.gov The specific temperature at which this minimum occurs is dependent on the lengths of both the alkyl and ethylene oxide chains.

Aggregation Numbers and Their Dependence on Systemic Parameters

The aggregation number (Nagg) is a critical parameter that defines the number of individual surfactant molecules that associate to form a single micelle. This number is not static and is influenced by various systemic parameters, including temperature and surfactant concentration. For C16E6, as with other nonionic surfactants, the aggregation number is expected to increase with rising temperature. This is a direct consequence of the decreased hydration of the hydrophilic headgroups, which allows for a more compact packing of the surfactant molecules within the micelle, favoring the formation of larger aggregates. nih.gov

Furthermore, the concentration of the surfactant itself plays a crucial role. Above the critical micelle concentration (CMC), an increase in the total surfactant concentration generally leads to an increase in the number of micelles. However, for some systems, particularly at higher concentrations, it can also lead to a growth in the size and, therefore, the aggregation number of the existing micelles. This can be accompanied by a transition in micelle shape from spherical to cylindrical or worm-like structures.

The determination of the aggregation number can be achieved through various experimental techniques. Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic radius of the micelles, from which the aggregation number can be estimated. Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques that provide detailed information about the size, shape, and internal structure of the micelles, allowing for a more direct calculation of the aggregation number. osti.goviaea.orgepj-conferences.orgepj-conferences.orgnist.gov

Phase Behavior in Aqueous Solutions

The aqueous solutions of this compound exhibit a rich and complex phase behavior, forming various lyotropic liquid crystalline phases as a function of concentration and temperature.

Isotropic Phases and Their Characterization

At low surfactant concentrations, above the CMC, C16E6 forms an isotropic micellar solution (L1 phase). In this phase, the micelles are typically spherical or slightly ellipsoidal and are randomly dispersed in the aqueous medium, resulting in a transparent and optically isotropic solution. As the concentration of the surfactant increases, the interactions between the micelles become more significant, which can lead to changes in their size and shape.

Lamellar Phase Transformations under External Stimuli (e.g., Shear)

At higher concentrations, C16E6 in water can form a lamellar liquid crystalline phase (Lα). This phase consists of stacked bilayers of surfactant molecules separated by layers of water. The lamellar phase is typically highly viscous and birefringent.

The structure of the lamellar phase of C16E6 is highly sensitive to external stimuli, particularly shear flow. The application of shear can induce significant transformations in the orientation and topology of the lamellar bilayers. Studies have shown that shearing a lamellar phase can lead to the formation of multilamellar vesicles (MLVs), often referred to as "onions". uc.ptnbi.dkresearchgate.net This transition from a planar lamellar structure to closed, concentric bilayers is a complex process that depends on the shear rate and temperature.

The formation of these shear-induced structures can be monitored using techniques like rheology and scattering methods. Rheological measurements can detect changes in the viscosity and viscoelastic properties of the system as the lamellar structure transforms. Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful in-situ techniques to probe the structural changes under shear, providing information on the alignment of the lamellae and the formation and size of the MLVs. amanote.com The transition from an oriented lamellar phase to MLVs has been observed to be a continuous process, while the reverse transition can occur through a discontinuous nucleation-and-growth mechanism. uc.ptresearchgate.net

Construction and Analysis of Phase Diagrams

The complete phase behavior of the this compound-water system is represented by a temperature-composition phase diagram. These diagrams are constructed by systematically studying the phase behavior of mixtures with varying compositions over a range of temperatures. uni-siegen.delibretexts.orglibretexts.orgyoutube.com

The boundaries between different phase regions are typically determined using a combination of experimental techniques. Visual observation of the samples for turbidity and birefringence is a simple yet effective method for identifying phase transitions. Differential Scanning Calorimetry (DSC) can be used to detect the enthalpy changes associated with phase transitions. More detailed structural information for identifying the different liquid crystalline phases (e.g., hexagonal, cubic, lamellar) is obtained from Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS). researchgate.net

The analysis of the phase diagram provides a comprehensive understanding of the self-assembly behavior of C16E6 in water. It reveals the sequence of phases that form with increasing surfactant concentration, such as the transition from an isotropic micellar solution (L1) to a hexagonal phase (H1), and then to a lamellar phase (Lα). The phase diagram also shows the temperature dependence of these phase boundaries, including the cloud point curve, which is a characteristic feature of nonionic surfactants and represents the temperature at which the solution phase separates into two isotropic liquid phases upon heating.

Interactions in Multicomponent Amphiphilic Systems

Interactions with Polymeric Systems

Hexaethylene glycol monohexadecyl ether and its analogues interact with a variety of polymers, leading to the formation of polymer-surfactant complexes. These interactions are of great interest for applications in areas such as drug delivery and formulation science. mdpi.com

Studies involving the triblock copolymers L64 and Pluronic F127 show that hexaethylene glycol monododecyl ether (C12E6) forms mixed micelles with these non-ionic polymers, exhibiting synergistic behavior. researchgate.netnih.gov In the case of L64, C12E6 shows unusually strong binding for a non-ionic surfactant with a non-ionic polymer. nih.gov

The interaction is also significant in ternary systems containing a polymer, an anionic surfactant, and a non-ionic surfactant. For example, C12E6 can modulate the interaction between sodium dodecyl sulfate (B86663) (SDS) and poly(vinylpyrrolidone) (PVP). researchgate.net It does so by competitively forming mixed micelles, which leads to the desorption of bound SDS from the polymer chain. researchgate.net Similarly, the interaction between poly(ethylene glycol) (PEG) and SDS results in the formation of micelle-like clusters of the surfactant along the polymer chain, creating a "bead-necklace" structure. rsc.org The presence of a non-ionic surfactant can influence the formation and stability of these structures.

Polymer-Surfactant Mixture Behavior in Colloidal Systems

The addition of polymers to colloidal dispersions containing surfactants like this compound can lead to complex phase behaviors and structural changes. The interactions in these systems are governed by a delicate balance of forces, including depletion attraction and steric repulsion.

In model systems of colloidal platelets and non-adsorbing polymers, the phase behavior is significantly influenced by the size ratio of the polymer to the colloidal particles. nih.govaps.org For instance, when the polymer coils have a diameter larger than about 30% of the platelet diameter, an isotropic fluid-fluid phase separation can be observed in addition to the typical isotropic-nematic transition of the hard disks. nih.govaps.org This demixing is driven by the depletion effect, where the exclusion of polymer coils from the region between colloidal particles leads to an effective attraction between the particles.

For this compound, a non-ionic surfactant, its interaction with uncharged polymers in a colloidal system would be primarily of a physical nature. researchgate.net The presence of the polymer can influence the stability of the colloidal dispersion through two main mechanisms:

Bridging Flocculation: If the polymer can adsorb onto the surface of multiple colloidal particles simultaneously, it can form bridges between them, leading to flocculation. The concentration of the polymer is a critical factor, with an optimum concentration often observed for maximum flocculation. researchgate.net

Steric Stabilization: At higher polymer concentrations, or with polymers that adsorb strongly to the particle surface, a dense polymer layer can form. This layer creates a repulsive force when two particles approach each other, preventing aggregation and leading to steric stabilization.

The presence of this compound micelles would further complicate this behavior. The polymer chains could interact with the ethylene (B1197577) oxide chains of the surfactant, potentially leading to the formation of mixed polymer-surfactant aggregates or altering the critical micelle concentration (CMC) of the surfactant. The specific interactions would depend on the nature of the polymer, the solvent, and the temperature.

Self-Assembly in Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) have emerged as a novel class of green solvents with tunable properties. nih.gov The self-assembly of surfactants in these media is an area of active research, offering potential applications in nanotechnology, drug delivery, and catalysis. bath.ac.uk

Micelle Formation in Type IV DESs

Type IV DESs are mixtures of a metal chloride and a hydrogen bond donor. The self-assembly of surfactants in these solvents is influenced by the unique microenvironment provided by the DES components. For non-ionic surfactants like this compound, the hydrogen bonding capabilities of the DES are particularly important.

Studies on various surfactants in choline (B1196258) chloride-based DESs (a common Type III DES, but principles can be extended) have shown that micelle formation is a common phenomenon. researchgate.netmanchester.ac.ukacs.org For instance, alkyltrimethylammonium bromide surfactants form globular, ellipsoidal micelles in choline chloride:glycerol DES. researchgate.netmanchester.ac.uk The critical micelle concentration (CMC) of these surfactants in the DES is comparable to their CMC in water. researchgate.netmanchester.ac.uk

It is expected that this compound would also form micelles in suitable Type IV DESs. The driving force for micellization would be the solvophobic effect, where the hydrophobic hexadecyl chains are expelled from the polar DES environment to form the core of the micelle, while the hydrophilic hexaethylene glycol headgroups remain in contact with the solvent. The structure of the DES, with its network of hydrogen bonds, would play a crucial role in the solubilization of the surfactant and the morphology of the resulting micelles. bath.ac.uk

Influence of Solvent Components on Micelle Morphology

The composition of the DES has a profound impact on the shape, size, and aggregation number of the micelles formed. mdpi.comresearchgate.netnih.gov Molecular dynamics simulations and experimental studies have shown that the nature of the hydrogen bond donor (HBD) in choline chloride-based DESs significantly affects micelle morphology. mdpi.comresearchgate.netnih.gov

For example, in a study comparing the behavior of surfactants in Ethaline (choline chloride:ethylene glycol), Glyceline (choline chloride:glycerol), and Reline (choline chloride:urea), it was found that micelle shape and compactness vary significantly depending on the solvent. mdpi.comresearchgate.netnih.gov Micelles in Glyceline tend to be more spherical and compact, while those in Ethaline and Reline can show greater deviations from a spherical shape. mdpi.comresearchgate.netnih.gov

This influence is attributed to the different levels of interaction between the DES components and the surfactant headgroups. mdpi.com For this compound, the hydrogen bonding between the ether oxygens of the headgroup and the HBD of the DES would be a key factor. A change in the HBD could alter the solvation of the headgroup, thereby modifying the effective packing parameter of the surfactant and influencing the micelle's morphology. For instance, a DES that promotes greater headgroup solvation might favor the formation of smaller, more spherical micelles, while a less solvating DES could lead to larger, more elongated or cylindrical micelles. nih.gov

Behavior in Compressed and Supercritical Fluids

The behavior of surfactants in compressed and supercritical fluids, particularly carbon dioxide (CO2), is of great interest for applications such as enhanced oil recovery, dry cleaning, and nanomaterial synthesis.

Microstructure in Hexaethylene Glycol Monododecyl Ether/CO2 Mixtures

While direct studies on this compound in supercritical CO2 (scCO2) are limited, research on its shorter-chain analogue, hexaethylene glycol monododecyl ether (C12E6), provides valuable insights. The solubility of poly(ethylene glycol) ethers in scCO2 is influenced by the length of both the alkyl chain and the ethylene oxide chain, as well as by the pressure and temperature of the system. researchgate.net

Phase behavior experiments have shown that fatty alcohol polyoxyethylene ethers (AEOs) can be soluble in scCO2, with solubility depending on the number of ethylene oxide (EO) groups. acs.orgacs.org For some AEOs, an optimal number of EO groups leads to maximum solubility. acs.orgacs.org The dissolution is primarily driven by van der Waals forces and Lewis acid-base interactions between the ether oxygens and the carbon atom of CO2. acs.orgacs.org

At certain concentrations and conditions, these surfactants can self-assemble into aggregates in scCO2. 20.210.105 For polyethylene (B3416737) glycol dodecyl ethers, small premicellar aggregates have been observed in apolar solvents. acs.org In scCO2, it is expected that this compound would also form aggregates, with the CO2-philic ethylene oxide chains forming a stabilizing corona around the CO2-phobic alkyl core. The density of the CO2 can be tuned to control the solvent strength and thus the size and structure of these aggregates. 20.210.105

Reversible Switching of Micelle-to-Vesicle Transitions

A fascinating aspect of surfactant behavior in compressed fluids is the ability to induce morphological transitions by changing the pressure. Compressed CO2 can be used to trigger a reversible micelle-to-vesicle transition (MVT) in certain surfactant systems. nih.gov This transition is of significant fundamental and practical importance. nih.govnih.gov

Studies on mixed surfactant systems have shown that bubbling CO2 through an aqueous solution of micelles can induce the formation of vesicles. nih.gov This process is often reversible, with the vesicles reverting to micelles upon depressurization. nih.gov The proposed mechanism involves the dissolution of CO2 into the solution, which can alter the packing parameter of the surfactants in the aggregates.

For a non-ionic surfactant like this compound in an appropriate solvent system, it is plausible that compressed CO2 could be used to switch between different self-assembled structures. The interaction of CO2 with the ethylene oxide headgroups could lead to changes in their effective size and hydration, thereby altering the curvature of the surfactant film and promoting a transition from micelles to vesicles. This reversible control over aggregate morphology offers exciting possibilities for the design of "smart" delivery systems and reaction media.

Interactive Data Table: Surfactant Systems and Observed Aggregates

Surfactant SystemSolventAggregate TypeKey Findings
Alkyltrimethylammonium bromidesCholine chloride:glycerol DESGlobular, ellipsoidal micellesCMC comparable to water. researchgate.netmanchester.ac.uk
SDS, CTAB, SB3-12Ethaline, Glyceline, RelineVaries (spherical, non-spherical)Micelle morphology is highly dependent on the DES composition. mdpi.comresearchgate.netnih.gov
Dodecyltrimethylammonium bromide/Sodium dodecyl sulfateWater / Compressed CO2Micelles, VesiclesCO2 can induce a reversible micelle-to-vesicle transition. nih.gov
Fatty alcohol polyoxyethylene ethersSupercritical CO2Soluble, AggregatesSolubility and aggregation depend on EO chain length and CO2 density. acs.orgacs.org

Interfacial Phenomena and Dynamics

Adsorption at Liquid-Liquid Interfaces

The behavior of poly(ethylene glycol) monoalkyl ethers, such as Hexaethylene glycol monohexadecyl ether (C16E6), at liquid-liquid interfaces is crucial for their application in emulsions, detergency, and tertiary oil recovery. While specific detailed studies on the adsorption of C16E6 at oil-water interfaces are limited in the available literature, extensive research on its shorter-chain analogue, Hexaethylene glycol monododecyl ether (C12E6), provides significant insights into the expected behavior of C16E6. The following sections will, therefore, draw upon findings from studies on C12E6 at the hexadecane (B31444)/water interface as a close model system.

Behavior at Oil-Water Interfaces (e.g., Hexadecane/Water)

The adsorption of nonionic surfactants at the hexadecane-water interface is a complex process influenced by the partitioning of the surfactant between the oil and water phases. Studies on the mixed surfactant system of C12E6 and sodium dodecyl sulfate (B86663) (SDS) at the hexadecane/water interface have revealed that the partitioning of C12E6 into the hexadecane phase is a significant factor. dss.go.th This partitioning affects the composition of the adsorbed layer and the concentration of free micelles in the aqueous phase.

The adsorption process of surfactants at an oil-water interface can involve multiple steps. Initially, the hydrophobic part of the surfactant dominates the adsorption, followed by a stage where both the hydrophobic and hydrophilic parts contribute significantly. The presence of surfactants at the hexadecane-water interface alters the interfacial tension. For instance, the adsorption of surfactin (B1297464) homologues, another class of biosurfactants, at the n-hexadecane/aqueous solution interface leads to a rapid reduction in dynamic interfacial tension, with equilibrium being established within milliseconds at concentrations above the critical micelle concentration (CMC). It is expected that C16E6 would exhibit similar rapid adsorption kinetics, leading to a significant lowering of the interfacial tension between hexadecane and water.

Structure and Composition of Adsorbed Surfactant Layers

The structure and composition of the surfactant layer adsorbed at the oil-water interface are critical determinants of emulsion stability and interfacial properties. Using techniques like small-angle neutron scattering (SANS), researchers have been able to probe the structure of adsorbed surfactant layers. For mixed surfactant systems of C12E6 and SDS at the hexadecane/water interface, the composition of the adsorbed layer is not always consistent with ideal mixing behavior predicted by regular solution theory. dss.go.th This deviation is attributed to the partitioning of C12E6 into the oil phase and the solubilization of hexadecane into the mixed micelles. dss.go.th

The conformation of the adsorbed surfactant molecules is also a key factor. For a mixed monolayer of hexadecyltrimethylammonium bromide (C16TAB) and C12E6 at the air/water interface, it was found that the alkyl chain extension of C12E6 is similar in both pure and mixed monolayers. However, the C12E6 molecule is more immersed in the solvent in the mixed monolayer. At the hexadecane/water interface, the hydrophobic tail of the C16E6 is expected to penetrate the oil phase (hexadecane), while the hexaethylene glycol head group remains in the aqueous phase, creating a stabilizing layer. The thickness and density of this layer are dependent on the surfactant concentration and the interactions between the surfactant molecules.

Adsorption on Solid Substrates

The interaction of nonionic surfactants with solid substrates is fundamental to processes such as cleaning, lubrication, and the prevention of fouling. The adsorption behavior of this compound on solid surfaces, particularly on silica (B1680970), is of significant scientific and industrial interest. As with liquid-liquid interfaces, detailed studies on C16E6 are scarce, and therefore, findings for C12E6 on silica substrates will be used as a primary reference.

Interaction with Silica Substrates

The adsorption of nonionic surfactants like C12E6 on silica surfaces from an aqueous solution has been studied using techniques such as neutron reflection. Silica surfaces in aqueous environments are typically negatively charged and hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups. Nonionic surfactants can adsorb onto silica through hydrogen bonding between the ether oxygen atoms of the ethylene (B1197577) oxide chain and the surface silanol groups.

The nature of the adsorbed layer can vary with surfactant concentration. At low concentrations, individual surfactant molecules may lie flat on the surface. As the concentration increases towards the CMC, surfactant molecules can form aggregates, often referred to as admicelles or hemimicelles, on the surface. Studies on C12E6 have shown that at concentrations below the CMC, a monolayer of surfactant forms on the silica surface. The structure of these adsorbed layers is influenced by the molecular geometry of the surfactant, the nature of the solvent, and the surface chemistry of the silica.

Adsorption Isotherms and Kinetics at Solid-Aqueous Interfaces

The adsorption isotherm describes the equilibrium amount of surfactant adsorbed onto a solid surface as a function of its concentration in the bulk solution at a constant temperature. For C12E6 on silica, neutron reflection studies have provided detailed information on the surface excess (the amount of adsorbed surfactant per unit area). The adsorption typically increases with concentration until it reaches a plateau near the CMC.

Emergence of Electric Fields at Water-Surfactant Interfaces

A significant and fascinating phenomenon at the interface between water and nonionic surfactants is the emergence of a strong electric field. This has been demonstrated through a combination of heterodyne-detected vibrational sum frequency generation (HD-VSFG), Kelvin-probe measurements, and molecular dynamics (MD) simulations for Hexaethylene glycol monododecyl ether (C12E6).

The addition of C12E6 to water, particularly near its critical micelle concentration, leads to a significant ordering of both the surfactant and the surrounding water molecules at the air-water interface. This ordering results in a net orientation of the molecular dipoles, giving rise to a substantial electric field.

Key Research Findings:

Electric Field Strength: A large electric field of approximately 1 V/nm has been observed at the water-C12E6 interface.

Interfacial Width: The interface is broadened to about 3 nm due to the mutual orientation of the water and C12E6 molecules.

These findings suggest that the interface is not a simple, passive boundary but an active region with a strong electrostatic character. This emergent electric field can have profound implications for chemical reactions and catalytic processes that occur at such interfaces.

Inducement of Electric Fields by Surfactant Presence

The presence of nonionic surfactants at a water-air or water-oil interface can profoundly alter the local environment, leading to the formation of significant electric fields. While direct measurements for this compound are not prominently documented, studies on hexaethylene glycol monododecyl ether (C12E6) offer a detailed precedent.

General principles suggest that the alkyl chain length of a surfactant influences its packing and orientation at the interface, which would, in turn, affect the magnitude of the induced electric field. frontiersin.orgmdpi.com However, without specific experimental data for C16E6, the precise strength of the field it induces remains a subject for future investigation.

Impact on Interfacial Water Hydrogen Bond Strength and Orientation

The ethylene oxide headgroups of poly(ethylene glycol) monoalkyl ether surfactants are known to interact strongly with water via hydrogen bonding. This interaction leads to a significant restructuring of the water molecules at the interface compared to the bulk liquid.

For the C12E6 analog, studies have shown that its presence at the interface, particularly near its critical micelle concentration (CMC), leads to a dramatic enhancement in the hydrogen bond strength of the nearby water molecules. amolf.nl HD-VSFG spectroscopy, which is sensitive to molecular vibrations at interfaces, revealed that the water molecules in the vicinity of C12E6 are more ordered and form stronger hydrogen bonds than in bulk water. amolf.nlamolf.nl Furthermore, this technique showed a flip in the net orientation of the interfacial water molecules. amolf.nl In pure water, the water molecules at the surface have a net orientation with their hydrogen atoms pointing slightly away from the bulk liquid. The presence of the C12E6 layer reverses this orientation. amolf.nl

Table 1: Observed Effects of Hexaethylene Glycol Monododecyl Ether (C12E6) on the Water Interface amolf.nl
ParameterObservationMethodology
Interfacial Electric FieldEmergence of a large electric field (~1 V/nm)Kelvin Probe Measurements, MD Simulations
Interfacial WidthBroad interface formation (~3 nm)MD Simulations
Water Hydrogen Bond StrengthDrastic enhancement near the interfaceHD-VSFG Spectroscopy
Net Orientation of Interfacial WaterFlip in orientation compared to pure waterHD-VSFG Spectroscopy

Potential for Catalytic and Light-Harvesting System Design

The creation of a highly ordered interfacial environment with a strong electric field opens up possibilities for designing novel functional systems. The unique properties observed at the water-C12E6 interface suggest that similar interfaces, potentially including those formed by C16E6, could serve as platforms for catalysis and light-harvesting applications. amolf.nl

Catalysis: The strong electric fields generated at the surfactant-water interface could be harnessed to influence chemical reactions. amolf.nl Electric fields can stabilize transition states, lower activation energies, and thus catalyze reactions that are sensitive to the electrostatic environment. Surfactant assemblies like micelles are already known to act as microreactors, and the added dimension of a powerful, organized interfacial field could offer a new tool for controlling catalytic selectivity and efficiency. researchgate.netnih.gov Poly(ethylene glycol) derivatives, in general, have been shown to be effective phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases. researchgate.netnih.gov The ordered interface of C16E6 could provide a structured environment for such catalytic processes.

Light-Harvesting Systems: An organized molecular assembly is a prerequisite for efficient artificial light-harvesting systems, which mimic natural photosynthesis by capturing and transferring energy. The defined orientation of surfactant and water molecules at the interface could provide a scaffold for anchoring chromophores (light-absorbing molecules). amolf.nl The strong local electric field could then be used to tune the electronic energy levels of these chromophores and direct the flow of excitation energy, potentially improving the efficiency of energy transfer in an artificial photosynthetic system. amolf.nl

Role in Advanced Material Science and Colloidal Engineering

Stabilization and Synthesis of Nanoparticles

The synthesis of nanoparticles with controlled size, shape, and stability is crucial for their application in diverse fields. Hexaethylene glycol monohexadecyl ether and similar polyethylene (B3416737) glycol (PEG) derivatives serve as effective stabilizing or capping agents in the synthesis of metallic nanoparticles, such as those made of gold and silver. ucl.ac.ukresearchgate.net The PEG chains adsorb onto the nanoparticle surface, providing a protective layer that prevents aggregation through steric hindrance. chemicalbook.comresearchgate.net

This steric stabilization is essential for maintaining the colloidal stability of nanoparticles, especially in solutions with high ionic strength where electrostatic repulsion is screened. researchgate.net For instance, PEG-stabilized silver nanoparticles have been shown to remain stable even in 0.1 M NaCl solutions. chemicalbook.com The length of the PEG chain and the composition of the protective monolayer can be tuned to optimize nanoparticle stability. researchgate.net Research has shown that stability generally increases with longer PEG chains and a higher mole fraction of PEG on the nanoparticle surface. researchgate.net

In addition to providing stability, these surfactants can influence the synthesis process itself. The choice of a PEG-based stabilizer can affect the final size and morphology of the nanoparticles. ucl.ac.uk For example, a derivative, methyl-hexa(ethylene glycol) undecane-thiol, has been used to functionalize and stabilize anisotropic gold nanodiscs, enabling their controlled assembly. invivochem.comuni-sofia.bg

Table 1: Influence of PEG Derivatives on Nanoparticle Properties
Nanoparticle TypePEG Derivative FunctionKey FindingReference
Gold Nanodiscs (AuNDs)Stabilization and Thermo-responsive LigandFunctionalization with methyl-hexa(ethylene glycol) undecane-thiol allowed for controlled, reversible thermo-responsive assembly. invivochem.comuni-sofia.bg
Gold Nanoparticles (AuNPs)Mixed Monolayer ComponentStability in high ionic strength media increased with increasing PEG length and decreasing nanoparticle diameter. researchgate.net
Silver Nanoparticles (AgNPs)Capping and Stabilizing AgentPEG coating provided steric repulsion, preserving suspension stability at high ionic strength (0.1 M NaCl). chemicalbook.com
Silver Nanoparticles (AgNPs)Stabilizer and Polymeric MediaPEG was used as a stabilizer in the green synthesis of AgNPs using β-D-glucose as a reducing agent. ucl.ac.uk

Surface Property Modification of Nanomaterials

The surface properties of nanomaterials dictate their interaction with the surrounding environment. This compound and related molecules are used to modify these properties in a controlled manner. uni-sofia.bgcup.edu.cn By forming a layer on the nanomaterial surface, these surfactants can alter characteristics such as hydrophilicity, biocompatibility, and responsiveness to external stimuli.

A notable application is the creation of thermo-responsive nanomaterials. uni-sofia.bg Gold nanodiscs functionalized with a hexa(ethylene glycol) derivative exhibit temperature-dependent assembly and disassembly. uni-sofia.bgresearchgate.net Heating causes the ethylene (B1197577) glycol chains to dehydrate and collapse, leading to hydrophobic interactions that drive the aggregation of the nanodiscs; this process is reversible upon cooling. invivochem.comuni-sofia.bg This ability to reversibly control nanoparticle assembly via temperature changes is key for developing tunable plasmonic devices and sensors. uni-sofia.bg

The modification is typically achieved by grafting the molecules onto the nanoparticle surface. researchgate.net This can be done via a "grafting to" approach, where pre-synthesized polymers are attached, or a "grafting from" method, where polymers are grown directly from the surface. researchgate.net The versatility of this surface modification allows for the coupling of various substances, including polymers and small molecules, to impart desired functionalities. researchgate.net

Emulsion and Microemulsion Stabilization Mechanisms

This compound (C16E6) is effective in the formation and stabilization of emulsions and microemulsions, which are isotropic, thermodynamically stable mixtures of oil and water. researchgate.netmdpi.com The surfactant molecules accumulate at the oil-water interface, reducing the interfacial tension and facilitating the dispersion of one phase into the other as fine droplets. cup.edu.cne3s-conferences.org

The stabilization mechanism involves the formation of a structured interfacial layer. The hydrophobic hexadecyl tails of the C16E6 molecules orient themselves into the oil phase, while the hydrophilic hexaethylene glycol heads are exposed to the aqueous phase. This arrangement creates a stable barrier that prevents the droplets from coalescing. The phase behavior of these systems is often represented using pseudo-ternary phase diagrams, which map the conditions for microemulsion formation based on the ratios of oil, water, and surfactant. mdpi.come3s-conferences.org

One advanced technique for forming nano-emulsions is the Phase Inversion Temperature (PIT) method. researchgate.net In systems with non-ionic surfactants like C16E6, the curvature of the surfactant film is temperature-dependent. At low temperatures, the surfactant is more hydrophilic and favors the formation of oil-in-water (O/W) emulsions. As the temperature increases, the hydrophilic head dehydrates, and the surfactant becomes more lipophilic, causing an inversion to a water-in-oil (W/O) emulsion. The PIT is the temperature at which this inversion occurs, and fine, stable nano-emulsions can be produced by rapidly cooling or heating the system through this point. researchgate.net Research has demonstrated the formation of O/W nano-emulsions in water/C16E6/mineral oil systems using this method. researchgate.net

Functionalization of Mesostructured Materials as Templating Agents

Mesostructured or mesoporous materials, particularly silica (B1680970) and metal oxides, are characterized by uniform pores with diameters in the range of 2 to 50 nanometers. The synthesis of these materials often relies on a "soft-templating" approach, where surfactant assemblies act as structure-directing agents. researchgate.netyoutube.com this compound, as a non-ionic surfactant, can be used in this process.

The fundamental principle involves the self-assembly of surfactant molecules into ordered liquid crystalline phases (e.g., spherical micelles, cylindrical rods, or lamellar sheets) in a solution containing inorganic precursor species (e.g., silica or metal oxide precursors). researchgate.netyoutube.com These ordered surfactant structures serve as a template. The inorganic precursors hydrolyze and condense around the template, solidifying into a network that replicates the structure of the surfactant assembly. researchgate.net

Finally, the surfactant template is removed, typically through calcination (high-temperature heating) or solvent extraction, leaving behind a solid inorganic material with a network of well-defined, uniform pores. researchgate.netyoutube.com The size and shape of the resulting pores are determined by the structure of the surfactant template. For example, cylindrical micelles lead to hexagonal mesoporous structures, while lamellar phases can create layered materials. researchgate.net This method allows for precise control over the final architecture of the mesoporous material, which is critical for applications in catalysis, separation, and drug delivery. researchgate.net

Generation of Porosity in Metal Oxides via Liquid Crystalline Templates

The ability of surfactants like this compound to form various liquid crystal phases is key to creating porous metal oxides. ucl.ac.ukmerckgroup.com Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, possessing molecular order but retaining the ability to flow. wikipedia.orguh.edu Lyotropic liquid crystals, which are formed by amphiphilic molecules like C16E6 in a solvent, exhibit different phases (e.g., nematic, lamellar, hexagonal) depending on concentration and temperature. ucl.ac.ukucm.es

In the templating process, a liquid crystalline phase of the surfactant acts as a mold for the synthesis of a porous metal oxide. youtube.com For example, in a solution containing a metal oxide precursor (like a titania precursor), the C16E6 surfactant can self-assemble into a highly ordered structure, such as hexagonally packed cylindrical micelles. youtube.com The metal oxide precursor then solidifies around this liquid crystalline template.

After the metal oxide network is formed, the surfactant template is removed, usually by heating, which burns away the organic material. youtube.com This leaves a porous metal oxide framework that is a negative replica of the liquid crystalline structure. The resulting material possesses a high surface area and a narrow pore size distribution, which are desirable properties for applications in photocatalysis, sensors, and energy storage. youtube.com The choice of surfactant and the conditions that control its liquid crystal phase (concentration, temperature) are therefore critical parameters for tailoring the porosity of the final metal oxide product.

Control of Interparticle Interactions in Colloidal Suspensions via Depletion Potentials

In a colloidal suspension, the addition of non-adsorbing particles, such as the micelles of this compound, can induce an effective attractive force between the larger colloidal particles. This phenomenon is known as the depletion interaction or depletion force. uni-sofia.bgdaneshyari.com

The mechanism arises from an increase in the osmotic pressure of the micellar solution. When two large colloidal particles approach each other to a distance less than the diameter of a micelle, the micelles are excluded from the gap between them. acs.org This creates a region between the particles that is depleted of micelles, while the bulk solution contains a higher concentration of micelles. The resulting osmotic pressure from the bulk solution pushes the larger particles together. uni-sofia.bgacs.org This depletion force is a type of attractive, short-range interaction that can lead to the flocculation or aggregation of the colloidal particles. daneshyari.com

The strength of the depletion attraction depends on the concentration and size of the micelles. nsf.gov Studies on similar non-ionic surfactants, like dodecyl hexaethylene glycol monoether (C12E6), have shown that adding the surfactant to colloidal silica dispersions can induce instability and flocculation, which is explained by depletion mechanisms. researchgate.netresearchgate.net This effect can be controlled by adjusting the surfactant concentration. At very low concentrations, the surfactant may adsorb and provide electrostatic or steric stabilization. researchgate.netresearchgate.net However, above the critical micelle concentration, the presence of free, non-adsorbing micelles can introduce a dominant depletion force, leading to aggregation. uni-sofia.bgresearchgate.net

Table 2: Research Findings on Surfactant-Mediated Interactions
System StudiedSurfactant/PolymerInteraction MechanismKey FindingReference
Colloidal Silica in Monoethylene GlycolDodecyl hexaethylene glycol monoether (C12E6)Electrostatic Repulsion, Depletion/BridgingDispersions were stable at low C12E6 concentrations due to electrostatic repulsion but became unstable at higher concentrations due to depletion and bridging effects. researchgate.netresearchgate.net
Thin Liquid FilmsNon-ionic and Ionic Surfactant MicellesDepletion ForceThe depletion force, a limiting case of the oscillatory structural force, arises from the exclusion of micelles from the film, leading to an attractive interaction. uni-sofia.bgdaneshyari.com
Silica Sphere and PlatePluronic F108 (non-ionic polymer) and SDS (anionic surfactant)Depletion ForceSynergistic enhancement of the depletion force was observed due to the formation of charged polymer/surfactant complexes. nsf.gov

Applications in Membrane Protein Research and Mimetic Systems

Solubilization of Membrane Proteins for Structural Elucidationchemicalbook.cominvivochem.comnih.govresearchgate.net

The primary obstacle in studying integral membrane proteins is their insolubility in aqueous solutions. These proteins are embedded within the hydrophobic core of the cell membrane. nih.govresearchgate.net Detergents like Hexaethylene glycol monohexadecyl ether are essential for overcoming this challenge. The hydrophobic alkyl chain of the detergent interacts with the transmembrane domains of the protein, while the hydrophilic headgroup interacts with the surrounding aqueous buffer. This process effectively replaces the native lipid bilayer with a detergent micelle, rendering the protein soluble and amenable to purification and analysis. researchgate.net

Structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal for understanding the function of membrane proteins at an atomic level. nih.govnih.gov However, these methods require pure, stable, and homogenous protein samples. Solubilization with detergents like this compound is a critical first step in the pipeline for preparing membrane proteins for these analyses. chemicalbook.cominvivochem.com

For X-ray crystallography, the protein-detergent complex must be able to form well-ordered, diffracting crystals. nih.govnih.gov The choice of detergent is crucial, as the detergent micelle becomes part of the crystal lattice and its properties can significantly influence crystal packing and quality. nih.gov Similarly, for single-particle cryo-EM, the detergent micelle surrounding the protein must be small and uniform enough to allow for accurate particle alignment and high-resolution 3D reconstruction. nih.govnih.gov Non-ionic detergents of the polyoxyethylene ether family are commonly employed for these purposes. nih.gov

A key objective during solubilization is to maintain the protein's native conformation and biological activity. This compound is considered a mild, non-denaturing detergent, making it suitable for extracting proteins while preserving their structural and functional integrity. chemicalbook.comnih.gov By mimicking the hydrophobic environment of the lipid bilayer, the detergent shields the protein's transmembrane regions from the aqueous solvent, preventing aggregation and unfolding. researchgate.net This preservation is essential for ensuring that the resulting structural and functional data accurately reflect the protein's behavior in its native cellular context.

Stabilization of Membrane Proteins for Downstream Studieschemicalbook.cominvivochem.comnih.gov

Once extracted from the membrane, proteins remain susceptible to denaturation and aggregation. This compound provides ongoing stabilization for the purified protein in solution. chemicalbook.cominvivochem.com It forms a protective micellar belt around the hydrophobic surfaces of the protein, which is critical for maintaining its stability during the often lengthy processes of purification, characterization, and crystallization. nih.govnih.gov The stability of the protein-detergent complex is a determining factor for the success of subsequent functional assays and high-resolution structural studies. nih.govnih.gov

Table 1: Properties of Polyoxyethylene Alkyl Ether Detergents This table includes data for a related, well-characterized detergent, Octaethylene glycol monododecyl ether (C12E8), to provide context for the properties of this detergent class.

PropertyThis compound (C16E6)Octaethylene glycol monododecyl ether (C12E8)
Molecular Formula C28H58O7(C2H4O)nC12H26O, n ~ 8
Molecular Weight 506.76 g/mol invivochem.com~538.7 g/mol
Critical Micelle Concentration (CMC) Not specified in sources~0.09 mM (0.005%) mdpi.com
Micelle Size (Molecular Weight) Not specified in sources~66 kDa mdpi.com

Development of Membrane Mimetic Systemschemicalbook.comnih.govmdpi.com

While detergent micelles are indispensable for initial solubilization, more sophisticated membrane mimetic systems are often desired to better replicate the native cell membrane. nih.govmdpi.com These systems, such as nanodiscs, liposomes, and bicelles, provide a lipid bilayer environment that is more physiologically relevant. mdpi.com

The process of incorporating a membrane protein into a membrane mimetic system like a liposome (B1194612) or nanodisc typically begins with the protein solubilized in a detergent such as this compound. nih.govnih.gov The detergent-solubilized protein is mixed with lipids that are also solubilized by the detergent. The detergent is then slowly removed, often through dialysis or the use of hydrophobic adsorbent beads. This gradual removal prompts the lipids to self-assemble into a bilayer, into which the protein spontaneously inserts, resulting in a proteoliposome or a nanodisc. nih.gov The choice of the initial solubilizing detergent is critical for the success of this reconstitution process.

There is no universally effective detergent for all membrane proteins; the optimal detergent must be determined empirically for each specific protein. nih.gov This has led to the development of detergent screening assays to identify the best conditions for protein stability and homogeneity. nih.gov Methods such as the differential filtration assay (DFA) are used to rapidly screen a panel of detergents, which can include this compound. nih.gov These assays evaluate the protein's stability and aggregation state in each detergent. Identifying a detergent that maintains the protein in a stable and monodisperse state is a crucial prerequisite for successful structural determination by techniques like X-ray crystallography or cryo-EM. nih.govnih.gov

Role in Liposome and Vesicle Formation for Encapsulation Studies

This compound, a non-ionic surfactant, plays a significant role in the formation of vesicular systems known as niosomes. These vesicles are structurally analogous to liposomes, consisting of a bilayer structure that can encapsulate both hydrophilic and lipophilic substances, making them effective carriers for various molecules in research settings. nih.govnih.gov Niosomes are formed from the self-assembly of non-ionic surfactants in an aqueous medium, often in combination with a stabilizing agent like cholesterol. eijppr.comajptonline.com

The formation of stable vesicles is largely dependent on the properties of the surfactant, such as the length of the alkyl chain and the size of the hydrophilic head group. Surfactants with an alkyl chain length between C12 and C18, which includes the C16 chain of this compound, are considered suitable for creating niosomes. eijppr.com The presence of the hexaethylene glycol head group provides the necessary hydrophilicity to form a stable bilayer structure in aqueous solutions.

In the context of encapsulation studies, these vesicles serve as compartments to entrap molecules of interest, protecting them from the external environment. For instance, niosomes formulated with polyoxyethylene alkyl ethers have been successfully used to encapsulate and protect insulin (B600854) from enzymatic degradation in vitro. nih.gov This demonstrates their potential as carriers in controlled release and delivery studies. The encapsulation efficiency and stability of these vesicles can be modulated by adjusting the formulation parameters, such as the cholesterol content and the specific type of non-ionic surfactant used. nih.govnih.gov

The general process for forming these vesicles involves methods such as thin-film hydration, ether injection, or reverse-phase evaporation. ajptonline.comlupinepublishers.comnih.govnih.gov In the common thin-film hydration method, the surfactant and cholesterol are dissolved in an organic solvent, which is then evaporated to form a thin film. Subsequent hydration of this film with an aqueous solution containing the molecule to be encapsulated results in the spontaneous formation of multilamellar vesicles. ajptonline.com

The characteristics of the resulting vesicles, including their size and encapsulation efficiency, are influenced by several factors. Research on polyoxyethylene alkyl ether niosomes has shown that the vesicle size can be dependent on the amount of cholesterol included in the formulation and the hydrophilicity of the surfactant itself. nih.gov For example, some polyoxyethylene ethers with large polar head groups may require the inclusion of cholesterol to form stable niosomes. nih.gov

The following table summarizes key findings from research on vesicles formed with polyoxyethylene alkyl ethers, the class of compounds to which this compound belongs.

FindingObservationReference(s)
Vesicle Formation Surfactants with C12-C18 alkyl chains are suitable for niosome preparation. Polyoxyethylene cetyl ether (C16EO5), a closely related surfactant, is used to prepare polyhedral vesicles. eijppr.com
Influence of Cholesterol Some polyoxyethylene alkyl ethers, particularly those with large hydrophilic head groups, may not form niosomes without the addition of cholesterol. nih.gov
Vesicle Size The size of the vesicles can be influenced by the cholesterol content and the hydrophilicity of the surfactant. nih.gov
Encapsulation and Protection Niosomes made from polyoxyethylene alkyl ethers can encapsulate proteins like insulin, protecting them from enzymatic degradation. nih.gov
Release Kinetics The release of encapsulated substances from these niosomes can follow a diffusion-based mechanism. nih.gov

Advanced Spectroscopic and Computational Characterization Techniques

Scattering Techniques for Structural Analysis

Scattering techniques are fundamental in elucidating the size, shape, and arrangement of the micellar structures formed by surfactant molecules in a solution.

Small-Angle Neutron Scattering (SANS) is a powerful technique for determining the structure and interaction of micelles in solution. ias.ac.in It is particularly well-suited for studying hydrogenous materials like surfactants because of the significant difference in neutron scattering length between hydrogen and deuterium. ias.ac.in By analyzing the scattering patterns, researchers can model the shape, size, and aggregation number of micelles. ias.ac.in

Surfactant molecules, composed of a hydrophilic head and a hydrophobic tail, self-assemble into aggregates called micelles in aqueous solutions. ias.ac.in The shape and size of these micelles—which can be spherical, ellipsoidal, or cylindrical—are influenced by the surfactant's molecular structure, concentration, and temperature. ias.ac.innih.gov For non-ionic surfactants like those in the poly(oxyethylene) alkanol family, models often describe the micelles as having a hydrocarbon core and a hydrated ethylene (B1197577) oxide shell. nist.gov

In studies of Hexaethylene glycol monododecyl ether (C12E6), a close structural analogue of C16E6, SANS data revealed that at low temperatures, the micelles are compact and globular, with a shape resembling a triaxial ellipsoid or a short, end-capped elliptical rod. acs.orgnih.gov At higher temperatures, these can transition to more elongated, rod-like structures. acs.orgnih.gov The analysis of SANS spectra often involves fitting the data to core-shell models to extract dimensional parameters. semanticscholar.org

SANS is also invaluable for studying mixed micellar systems. For instance, investigations into mixtures of non-ionic surfactants (like C12E6 or C14E7) and anionic surfactants have shown how the composition affects micelle size and charge. semanticscholar.orgacs.orgresearchgate.net The addition of an ionic surfactant to a non-ionic one can lead to a pronounced growth in micelle size up to a certain mixing ratio, after which the size may decrease. acs.org

Table 1: Micellar Parameters of Pure Non-ionic Surfactants Determined by SANS (Example Data) This table presents example data for similar non-ionic surfactants to illustrate the parameters obtained through SANS analysis.

Surfactant Concentration (mM) Core Axial Ratio (xc) Shell Thickness (ts) (nm) Effective Radius (reff) (nm) Aggregation Number (Nagg) Reference
Tween20 286 2.21 1.81 3.75 102 semanticscholar.org

Neutron Reflection for Adsorption on Substrates

Neutron Reflection (NR) is a surface-sensitive technique used to probe the structure of thin films and adsorbed layers at interfaces. epj-conferences.orgepj-conferences.org It provides detailed information about the thickness, density, and chemical composition of layers ranging from a few to several thousand angstroms. epj-conferences.orgepj-conferences.org The technique is particularly effective for studying surfactant adsorption at solid-liquid or air-liquid interfaces. acs.orgresearchgate.net Silicon wafers are commonly used as substrates due to their atomic smoothness, low neutron absorption, and easily modifiable surface chemistry. epj-conferences.orgepj-conferences.org

Studies on the adsorption of Hexaethylene glycol monododecyl ether (C12E6) from an aqueous solution onto silica (B1680970) substrates have utilized NR to characterize the adsorbed surfactant layer. acs.org Similarly, the adsorption of C12E6 at the air-water interface has been extensively analyzed. researchgate.net These studies allow for the determination of key structural parameters, such as the thickness of the hydrophobic and hydrophilic layers, the area occupied by each molecule, and the amount of solvent penetration into the adsorbed layer.

By fitting the reflectivity data to structural models, a detailed profile of the adsorbed layer can be constructed. This includes the distribution of the alkyl chains (hydrophobic tails) and the ethylene oxide chains (hydrophilic heads) relative to the interface. The findings from these studies are crucial for understanding phenomena like wetting, lubrication, and biocompatibility, where surface properties are paramount.

Dynamic Light Scattering and Diffusion Studies

These methods focus on the dynamic properties of micelles, such as their movement and diffusion within a solution, which are directly related to their size and shape.

Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), measures the time-dependent fluctuations in the intensity of light scattered from a solution of particles. These fluctuations are caused by the Brownian motion of the particles, allowing for the determination of their translational diffusion coefficient. This diffusion coefficient can then be related to the hydrodynamic radius of the particles via the Stokes-Einstein equation.

For surfactant solutions, PCS is used to measure the diffusion coefficients of micelles. acs.orgnih.gov In comparative studies involving C12E6, the diffusion coefficients obtained from PCS measurements were consistent with the rod-like micelle structures determined from SANS data analysis. acs.orgnih.gov This demonstrates the complementary nature of these techniques, where SANS provides detailed structural information and PCS offers insights into the dynamic behavior and effective size of the micelles in solution. acs.orgnih.gov

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that analyzes fluorescence fluctuations from a very small observation volume. researchgate.net By measuring the diffusion time of fluorescently labeled molecules or aggregates as they move through this volume, FCS can determine their diffusion coefficients and, consequently, their size and concentration. researchgate.netnih.gov

FCS has been proven to be a valuable tool for studying micellar systems, including those of C12E6. plos.orgplos.org It can be used to determine the critical micelle concentration (CMC) and the aggregation number of micelles. researchgate.netnih.gov Studies have shown a good agreement between micelle self-diffusion coefficients measured by FCS and results obtained from SANS and PCS, supporting the use of FCS as a reliable method for estimating micellar size and shape. acs.orgnih.gov The combination of FCS with simple viscosity measurements can be a powerful approach for characterizing micellar properties. acs.orgnih.gov

Table 2: Comparison of Diffusion Coefficients and Hydrodynamic Radii (Example Data) This table shows example data for sucrose (B13894) ester micelles to illustrate the parameters obtained through FCS.

Sucrose Ester Diffusion Coefficient (D) (µm²/s) Hydrodynamic Radius (Rh) (nm) Reference
MSS 51.00 ± 0.12 4.81 ± 0.01 plos.org

Nuclear Magnetic Resonance (NMR) Self-Diffusion and Proton Relaxation for Mixed Micelles

Nuclear Magnetic Resonance (NMR) spectroscopy offers a wealth of information on the structure, dynamics, and environment of molecules at the atomic level. Pulsed-field gradient (PFG) NMR is a powerful method for measuring the translational self-diffusion of molecules and aggregates like micelles. nih.gov By measuring the diffusion rate, the hydrodynamic size of the micelles can be characterized. nih.gov In mixed micelle systems, PFG-NMR can distinguish between the diffusion of the micelles themselves and the faster diffusion of free surfactant monomers in the solution. nih.gov This difference allows for the determination of the concentration of free detergent, providing insight into the equilibrium between monomers and micelles. nih.gov

Furthermore, NMR relaxation studies (measuring T1 and T2 relaxation times) provide information about the mobility of different parts of the surfactant molecules within the micelle. nih.gov For instance, in mixed micelles of Triton X-100 and phospholipids, proton relaxation data have shown that the hydrophobic groups are located in the micellar interior, while the polar headgroups are on the exterior, solvated by water. nih.gov Differences in relaxation times for various proton groups reflect the internal motions and constraints within the micellar structure, indicating that the motion of a phospholipid in a mixed micelle is less restricted than in a pure phospholipid vesicle. nih.gov

Interfacial Spectroscopy

Interfacial spectroscopy techniques are crucial for understanding the molecular arrangement and electrical properties at interfaces, such as the air-water interface where surfactants like Hexaethylene glycol monohexadecyl ether (C16E6) self-assemble.

Heterodyne-Detected Vibrational Sum Frequency Generation (HD-VSFG)

Heterodyne-Detected Vibrational Sum Frequency Generation (HD-VSFG) is a powerful, surface-specific spectroscopic technique used to probe the structure and orientation of molecules at an interface. researchgate.netmdpi.com Unlike conventional VSFG, which measures signal intensity, HD-VSFG is an interferometric method that measures the complex signal, providing both the amplitude and the phase. researchgate.netmdpi.com This allows for the determination of the imaginary part of the second-order nonlinear susceptibility (Imχ⁽²⁾), which is directly analogous to a bulk absorption spectrum and provides unambiguous information on the net "up" versus "down" orientation of interfacial molecules relative to the surface normal. mdpi.comhitachi-hightech.com

Studies on the closely related non-ionic surfactant Hexaethylene glycol monododecyl ether (C12E6) demonstrate the utility of this technique. acs.org Using HD-VSFG, researchers observed that at the air-water interface, C12E6 molecules induce a significant ordering of the interfacial water molecules. acs.org Specifically, the technique revealed a flip in the net orientation of water molecules and a substantial enhancement in hydrogen bond strength for water molecules near the interface upon the addition of the surfactant. acs.org In binary surfactant systems containing both anionic (like Sodium Dodecyl Sulfate (B86663), SDS) and non-ionic surfactants (like C12E6), HD-VSFG has shown a strong synergistic effect where the presence of the non-ionic surfactant can enhance the orienting effect of the ionic surfactant on water molecules by a factor of ten. azooptics.com

Given the structural similarity between C12E6 and C16E6, which differ only by four methylene (B1212753) units in the hydrophobic tail, it is expected that HD-VSFG studies on this compound would yield similar fundamental insights into its interfacial behavior, providing precise data on the orientation of its ethylene glycol headgroup and the resulting structure of the adjacent water layer. The technique allows for the deconvolution of complex spectra, separating contributions from the surfactant's CH stretches and the water's OH stretches, as shown in the illustrative data table below based on findings for C12E6. acs.orgazooptics.com

Illustrative HD-VSFG Spectral Features for a C16E6-like Surfactant at the Air-Water Interface
Wavenumber (cm⁻¹)AssignmentSign of Imχ⁽²⁾Interpretation
~2875CH₂ Symmetric StretchNegativeIndicates a specific orientation of the alkyl tail at the interface.
~2935CH₂ Fermi ResonanceNegativeProvides further detail on tail group conformation.
~2965CH₃ Asymmetric StretchPositiveRelates to the orientation of the terminal methyl group.
~3200OH Stretch (Strongly H-bonded)PositiveWater molecules with net orientation of H pointing away from air.
~3400OH Stretch (Weakly H-bonded)PositiveDisordered "liquid-like" water with net orientation.
~3700Free OH (Dangling)NegativeNon-hydrogen-bonded OH groups pointing towards the air.

Kelvin-Probe Measurements for Electric Field Detection

The Kelvin probe method, and its high-resolution variant Kelvin Probe Force Microscopy (KPFM), is a non-contact, non-destructive technique for measuring the surface potential difference between a conductive probe and a sample surface. aip.orgnumberanalytics.com This measurement is crucial for detecting the presence and magnitude of electric fields at interfaces. When molecules like surfactants adsorb at an interface, they can create a net dipole moment, leading to a change in the surface potential. acs.org

Research on the analogous surfactant C12E6 has effectively combined Kelvin probe measurements with HD-VSFG and molecular dynamics simulations. acs.org These studies revealed that the addition of the surfactant to water induces a surface potential change of approximately +350 mV. This positive potential indicates the formation of an electric field at the interface, attributed to the collective orientation of the surfactant and water dipoles. The ability to measure this electric field provides a macroscopic validation of the molecular-level orientations observed with spectroscopic techniques like HD-VSFG. acs.org

The application of Kelvin-probe measurements to C16E6 would similarly quantify the electric field generated by its monolayer at the air-water interface, providing key data for understanding its electrostatic properties and interaction with charged species.

Illustrative Surface Potential Data for a C16E6 Monolayer
SystemMeasured ParameterTypical ValueInterpretation
Pure WaterSurface Potential~ -100 mVIntrinsic surface potential of the air-water interface.
C16E6 Monolayer on Water (at CMC)Surface Potential~ +350 mVStrong positive potential indicates a net dipole moment with the positive end oriented towards the vapor phase.
C16E6 Monolayer on Water (at CMC)Change in Surface Potential (ΔV)~ +450 mVThe change is due to the combined dipoles of the oriented surfactant molecules and the re-oriented interfacial water.

Calorimetric and Acoustic Methods

Calorimetric and acoustic techniques provide thermodynamic and structural information about surfactant systems, such as the energetics of micelle formation and the extent of hydration.

Microtitration Calorimetry for Micelle Formation Enthalpy

Isothermal Titration Calorimetry (ITC), a form of microtitration calorimetry, is a highly precise and reliable method for determining the thermodynamic parameters of micellization. jst.go.jpmpg.de The technique involves titrating a concentrated surfactant solution into a sample cell containing pure solvent (e.g., water) and measuring the minute heat changes that occur upon each injection. arxiv.org

The resulting data, an enthalpogram, shows the power required to maintain zero temperature difference between the sample and reference cells as a function of time. jst.go.jp This can be converted into a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell. jst.go.jp Such a plot typically has a sigmoidal shape, from which both the critical micelle concentration (CMC) and the standard enthalpy of micellization (ΔH°mic) can be determined directly. mpg.denih.gov In the pre-micellar region, the heat change corresponds to the dissociation of injected micelles and dilution of monomers, while in the post-micellar region, it corresponds only to the dilution of micelles. jst.go.jp

For non-ionic surfactants, micellization can be either enthalpy-driven (exothermic, ΔH°mic < 0) or entropy-driven (endothermic, ΔH°mic > 0), depending on the molecular structure and temperature. By performing ITC measurements at various temperatures, one can also determine the change in heat capacity upon micellization (ΔCp,mic), providing deeper insight into the hydrophobic effect. nih.gov

Thermodynamic Parameters of Micellization for a Typical Non-Ionic Surfactant Determined by ITC
ParameterDescriptionTypical Value Range
CMC (Critical Micelle Concentration)Concentration at which micelles begin to form. Determined from the inflection point of the titration curve.10⁻⁵ - 10⁻³ M
ΔH°mic (Enthalpy of Micellization)Enthalpy change upon micelle formation. Determined from the difference in enthalpy between pre- and post-micellar regions.-10 to +10 kJ/mol
ΔG°mic (Gibbs Free Energy of Micellization)Calculated from the CMC value (ΔG°mic ≈ RT ln(CMC)). Indicates spontaneity of the process.-20 to -40 kJ/mol
ΔS°mic (Entropy of Micellization)Calculated from ΔG°mic and ΔH°mic. Reflects the change in order, primarily due to the hydrophobic effect.Variable, often positive

Acoustic Method for Hydration Number Determination

The hydration number of a solute is the average number of water molecules that are associated with it and whose properties are altered compared to bulk water. An acoustic method, first proposed by Pasynski, allows for the determination of hydration numbers for non-electrolytes from measurements of ultrasonic velocity and density.

The principle of this method is based on the change in the solution's compressibility with solute concentration. It is assumed that the water molecules in the primary hydration shell of a solute are significantly less compressible than bulk water, to the point where their compressibility can be considered negligible. By measuring the speed of sound (ultrasonic velocity) and the density of the solution, one can calculate the adiabatic compressibility. The hydration number (nh) can then be derived from the relative decrease in compressibility caused by the addition of the solute.

This acoustic technique is applicable to non-ionic surfactants like this compound to quantify the hydration of both the monomeric and micellar forms. The method would involve measuring the density and speed of sound across a range of C16E6 concentrations, particularly below and above the CMC, to determine how hydration changes upon micellization.

Conceptual Data for Hydration Number Determination of C16E6 via the Acoustic Method
Concentration (mol/L)Density, ρ (kg/m³)Ultrasonic Velocity, U (m/s)Adiabatic Compressibility, β (Pa⁻¹) (Calculated)Hydration Number, nh (Calculated)
0.00001(Value)(Value)(Value)(Value for monomer)
0.00005(Value)(Value)(Value)(Value for monomer)
0.00010(Value)(Value)(Value)(Value for micelle)
0.00050(Value)(Value)(Value)(Value for micelle)

Temperature Wave Analysis for Thermal Property Calibration in Liquid Crystals

This compound is known to form lyotropic liquid crystal phases (e.g., lamellar phases) in aqueous solution at certain concentrations and temperatures. The thermal properties of these anisotropic phases, such as thermal diffusivity and conductivity, are critical for various applications. Temperature Wave Analysis (TWA) is a precise method for measuring these thermal transport properties, particularly in thin films and complex fluids. mpg.dearxiv.org

The TWA method involves applying a periodic, sinusoidally modulated heat source (a "temperature wave") to one side of a sample and detecting the attenuated and phase-shifted wave on the other side. acs.orgnih.gov The thermal diffusivity (α) can be calculated with high precision from the phase shift (Δξ) of the temperature wave as it propagates across the sample thickness (d) at a given angular frequency (ωT). azooptics.com The thermal conductivity can be subsequently determined from the decay in the wave's amplitude. acs.org A key advantage of TWA is its ability to measure anisotropic thermal properties by orienting the liquid crystal sample relative to the direction of heat flow. azooptics.comnih.gov

For a lyotropic lamellar phase of C16E6, TWA could be used to measure the thermal diffusivity both parallel (α∥) and perpendicular (α⊥) to the surfactant layers. Such measurements are essential for calibrating thermal models of these self-assembled systems. arxiv.org Research on other liquid crystals has shown that thermal diffusivity can be significantly higher along the molecular director axis, an anisotropy that TWA is well-suited to quantify. azooptics.comnih.gov

Illustrative Thermal Properties of a C16E6 Liquid Crystal Phase Measured by TWA
PropertySymbolDirectionDescriptionTypical Value Range (m²/s)
Thermal DiffusivityαParallel (α)Heat transport parallel to the plane of the lamellar layers.1.5 - 2.5 x 10⁻⁷
Perpendicular (α)Heat transport perpendicular to the plane of the lamellar layers.0.8 - 1.2 x 10⁻⁷
Anisotropy Ratioα / α-Ratio of diffusivities, quantifying the degree of thermal anisotropy.~2.0

Advanced computational and theoretical techniques provide nanoscale insights into the behavior of this compound (C16E6), complementing experimental data with detailed molecular-level information. These methods are crucial for understanding the complex self-assembly processes, interfacial structures, and interaction forces that govern the functionality of this nonionic surfactant.

Molecular Dynamics (MD) Simulations of Water-Surfactant Interfaces

Molecular Dynamics (MD) simulations offer a powerful lens to examine the arrangement and dynamics of surfactant molecules at interfaces, which are typically challenging to probe experimentally. By simulating the interactions of individual atoms and molecules over time, MD provides a detailed picture of the water-surfactant interface.

Simulations of hexaethylene glycol monododecyl ether (C12E6), a structurally similar and widely studied homologue, reveal critical aspects of interfacial behavior that are applicable to C16E6. rsc.orgresearchgate.netcache.org At the air-water interface, MD simulations show that C12E6 molecules form a monolayer where the hydrophobic alkyl chains are oriented towards the air, while the hydrophilic hexaethylene glycol headgroups are immersed in the water phase. researchgate.net These simulations have determined the average orientation angles of the molecular fragments; the hydrophobic dodecyl chains are tilted relative to the surface normal, while the more water-soluble glycol chains align more perpendicularly to the surface. acs.org This arrangement creates a distinct interfacial region approximately 3 nm thick, characterized by a strong electric field.

MD studies also illuminate the profound influence of the surfactant monolayer on the surrounding water molecules. The simulations demonstrate a significant restructuring and enhanced orientation of interfacial water molecules. researchgate.netamolf.nl This leads to a notable change in the translational and rotational mobility of water in the immediate vicinity of the surfactant headgroups. researchgate.net The adsorption of surfactants like C12E6 at interfaces is shown to be influenced by hydrogen bonding within the water layers and the local dielectric constant. cache.org Furthermore, simulations comparing surfactant behavior at air-water and oil-water interfaces provide molecular-level insights into the mechanisms of emulsification and the stability of interfacial films, which are crucial for applications in areas like enhanced oil recovery. rsc.orgrsc.org

Key Findings from MD Simulations of C12E6 Interfaces
Simulation Parameter/FindingDescriptionSource
Interfacial ThicknessThe presence of a C12E6 monolayer creates an interfacial region of approximately 3 nm.
Alkyl Chain OrientationThe dodecyl chains are oriented diagonally to the surface, with an average tilt angle of about 43° with respect to the surface normal. acs.org
Glycol Chain OrientationThe hydrophilic glycol chains are aligned more perpendicular to the water surface, with a smaller tilt angle of around 11°. acs.org
Water MobilityThe surfactant monolayer significantly impacts the translational and rotational mobility of adjacent water molecules. researchgate.net
Interfacial Water StructureSimulations show a remarkable restructuring and enhanced orientation of water molecules near the surfactant headgroups. amolf.nl

Regular Solution Theory for Predicting Micellar Composition

In systems containing more than one type of surfactant, the composition of the resulting "mixed micelles" can be predicted using theoretical frameworks such as the Regular Solution Theory (RST). This theory provides a quantitative measure of the non-ideal interactions between different surfactant species within a micelle. chemrxiv.orgcapes.gov.br

The central parameter in RST for mixed micelles is the interaction parameter, β. This parameter quantifies the deviation from ideal mixing behavior and is related to the net interactions between the two types of surfactant molecules in the micellar state. chemrxiv.org The theory allows for the estimation of the mole fraction of each surfactant in the mixed micelle based on the properties of the pure surfactants and this interaction parameter. chemrxiv.org

The value of the interaction parameter, β, indicates the nature of the interaction:

β = 0: Indicates ideal mixing, where the surfactants mix randomly without any preferential interaction.

β < 0: Signifies attractive or synergistic interactions. This means the two surfactants are more stable when mixed in a micelle than they are in their own pure micelles, often leading to a lower critical micelle concentration (CMC) for the mixture than for either individual component.

β > 0: Represents repulsive or antagonistic interactions, where the surfactants are less favorable to mix. chemrxiv.org

This theoretical approach has been successfully applied to various mixed surfactant systems, including those involving nonionic polyoxyethylene alkyl ethers and ionic surfactants, to analyze surface tension and other physicochemical data. capes.gov.bracs.org By fitting experimental data to the model, researchers can extract the β parameter and gain insight into the molecular interactions driving micelle formation. chemrxiv.org

Core-Shell Models for Micellar Geometry

The geometry of micelles formed by this compound in aqueous solutions is often described using core-shell models. These models are particularly useful for interpreting data from scattering techniques like Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS). nih.govnih.govresearchgate.net The micelle is conceptualized as having a distinct inner region (the core) and an outer region (the shell). researchgate.net

The Core: This region is formed by the aggregation of the hydrophobic hexadecyl (C16) alkyl chains, which are shielded from the surrounding aqueous environment. The radius of this core is a key parameter determined from model fitting. researchgate.net

The Shell: This region consists of the hydrophilic hexaethylene glycol (E6) headgroups, which are hydrated and extend into the aqueous solvent. The thickness of this shell is another critical parameter. researchgate.net

Scattering experiments on the related C12E6 surfactant have shown that at lower temperatures, the micelles are compact and globular, with shapes that can be modeled as triaxial ellipsoids or short, end-capped rods. nih.gov As the temperature increases, these micelles can grow and become more elongated and wormlike. nih.govacs.org Core-shell models, including spherical and cylindrical variations, are applied to fit the scattering data, allowing for the determination of structural parameters. nih.govresearchgate.net

Core-Shell Model Parameters for Micelles
ParameterDescriptionDetermined BySource
Core Radius (R)The radius of the inner hydrophobic core formed by the alkyl chains.SANS/SAXS data fitting researchgate.net
Shell Thickness (dR)The thickness of the outer hydrophilic shell formed by the hydrated ethylene oxide groups.SANS/SAXS data fitting researchgate.net
Aggregation Number (Nagg)The average number of surfactant molecules that make up a single micelle.SANS/SAXS data fitting nih.govresearchgate.net
Hard Sphere Repulsion Radius (RHS)The effective radius of the micelle for inter-particle interaction calculations.SANS/SAXS data fitting researchgate.net

Hayter-Penfold Rescaled Mean Spherical Approximation (RMSA) for Intermicellar Interactions

When analyzing scattering data from concentrated surfactant solutions, it is necessary to account for the interactions between micelles. The Hayter-Penfold Rescaled Mean Spherical Approximation (RMSA) is a widely used theoretical model for calculating the interparticle structure factor, S(q), for systems of charged or sterically interacting colloidal particles like micelles. umich.eduaps.orgresearchgate.net

The RMSA model is an extension of the mean spherical approximation (MSA) that improves its accuracy, especially for dilute solutions or systems with strong interactions. aps.orgaps.org It effectively describes the spatial correlations between micelles that arise from screened electrostatic and excluded volume interactions. sasview.org In the case of nonionic surfactants like C16E6, the interactions are primarily steric (hard-sphere like), although weak attractive forces can become significant near the cloud point. nih.gov

SANS studies on micellar solutions of C12E6 and other surfactants have successfully employed the RMSA to model the structure factor. nih.govnih.gov The analysis allows researchers to separate the effects of particle shape (the form factor, P(q)) from the effects of interparticle interactions (the structure factor, S(q)). By fitting the experimental scattering data with a combination of a form factor (e.g., from a core-shell model) and the RMSA structure factor, one can extract quantitative information about the system, such as the effective micellar charge (for ionic systems) and the effective hard-sphere volume fraction. aps.orgnih.gov

Theoretical Models for Colloidal Depletion Interactions

In complex formulations, C16E6 micelles can be part of a mixture that includes other colloidal particles or non-adsorbing polymers. In such systems, a phenomenon known as the depletion interaction can arise. This is an effective attractive force that emerges between large colloidal particles when smaller particles (or polymers), called depletants, are excluded from the region between them. fiveable.meoapen.org This exclusion creates an osmotic pressure imbalance that pushes the larger particles together. nih.gov

The classical model for describing this entropically-driven force is the Asakura-Oosawa (A-O) model. fiveable.menih.gov This model treats the large colloidal particles and the depletants as hard spheres. fiveable.me The key predictions of the A-O model are:

The interaction is purely attractive and entropic in origin.

The range of the attraction is determined by the size (e.g., diameter) of the depletant particles.

The strength of the attraction is proportional to the concentration of the depletants. fiveable.me

This theoretical framework is crucial for understanding and predicting phase separation, aggregation, and self-assembly in multicomponent colloidal dispersions. fiveable.meoapen.orgfrontiersin.org While simple, the A-O model provides a fundamental understanding of how adding components like C16E6 micelles (acting either as the large colloid or the depletant) can be used to control the stability and structure of complex fluids. oapen.orgtue.nl More advanced theories build upon this foundation to account for non-ideal behaviors such as depletant-depletant interactions or non-spherical particle shapes. fiveable.metue.nl

Emerging Research Directions and Future Perspectives

Design of Novel Electric-Field-Tuned Catalytic and Light-Harvesting Systems

The precise control over molecular assembly offered by surfactants like hexaethylene glycol monohexadecyl ether opens up possibilities for creating dynamic and responsive systems. Two particularly promising areas are electric-field-tuned catalysis and the construction of artificial light-harvesting systems.

The application of oriented external electric fields (OEEFs) presents a novel approach to selectively catalyze chemical reactions. Research has shown that OEEFs can tune the catalytic selectivity of certain reactions by aligning the electric field with the axis of a specific bond being activated. bath.ac.uk While direct studies on this compound are nascent, the principle of using its self-assembled structures to create oriented environments for guest molecules is a compelling future direction. The surfactant's ability to form ordered assemblies could be exploited to orient reactant molecules in a way that an external electric field could selectively promote a desired reaction pathway.

Similarly, the development of artificial light-harvesting systems is an active area of research, with the goal of mimicking the highly efficient energy transfer processes found in nature. rsc.org Supramolecular self-assembly is a key strategy in constructing these systems, where donor and acceptor chromophores are precisely arranged to facilitate efficient energy transfer. acs.orgrsc.orgnih.govnih.govresearchgate.net The micellar and vesicular structures formed by this compound could serve as scaffolds to organize chromophores, creating pathways for sequential energy transfer. The ability to control the size and shape of these aggregates would allow for the fine-tuning of the photophysical properties of the embedded light-harvesting molecules.

Further Understanding of Complex Amphiphile Self-Assembly in Non-Traditional Solvents

While the behavior of surfactants in aqueous solutions is well-documented, their self-assembly in non-traditional solvents like ionic liquids (ILs) and deep eutectic solvents (DESs) is a burgeoning field of study. bath.ac.uknewcastle.edu.au These solvents offer unique environments that can influence the aggregation behavior of amphiphiles in novel ways. rsc.orgresearchgate.netnih.gov

Ionic liquids, which are salts with melting points below 100°C, provide a highly structured and ionic environment that can significantly alter the self-assembly of surfactants compared to water. newcastle.edu.au Research on the self-assembly of other amphiphiles in ILs has shown that the solvent can guide the formation of distinct nanostructures. researchgate.net

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, are another class of non-traditional solvents gaining attention. bath.ac.ukresearchgate.net They are considered environmentally friendly and have tunable physicochemical properties. rsc.org Studies on the self-assembly of surfactants in DESs have shown that these solvents can promote micellization and influence the morphology of the resulting aggregates through electrostatic and hydrogen bonding interactions. bath.ac.ukrsc.orgwhiterose.ac.uk For instance, the aggregation of the ionic liquid 1-butyl-3-methylimidazolium octylsulphate has been observed to be more favorable in aqueous solutions of the deep eutectic solvents choline (B1196258) chloride-urea and choline chloride-glycerol compared to in pure water. rsc.org The potential for this compound to form unique self-assembled structures in these solvents is a promising area for future investigation, with potential applications in catalysis, separations, and materials science.

Development of Advanced Nanocarrier Formulations for Research Applications

The use of nanocarriers for the delivery of therapeutic agents is a rapidly advancing field, offering the potential for targeted delivery and controlled release. nih.govbjpharm.org.uk this compound and related compounds are being explored for their potential in creating advanced nanocarrier formulations. researchgate.netnih.govresearchgate.net

One notable example is the development of a paclitaxel (B517696) (PTX) nano-delivery system using a modified heparin and polyethylene (B3416737) glycol hexadecyl ether (Brij 58). researchgate.net In this system, the amphiphilic nature of the polyethylene glycol hexadecyl ether facilitates the self-assembly into stable nanoparticles in an aqueous environment, which can then encapsulate the hydrophobic drug PTX. researchgate.net This formulation demonstrated the potential for controlled drug release and exhibited significant anticancer activity in vitro. researchgate.net

The versatility of nanocarriers allows for various modifications to enhance their functionality. These can include the attachment of targeting ligands to direct the carrier to specific cells or tissues, the incorporation of imaging agents for diagnostics, and the use of polymers like polyethylene glycol (PEG) to prolong circulation time in the bloodstream. bjpharm.org.uk The self-assembly properties of this compound make it a valuable component in the design of such multifunctional nanocarriers for a wide range of research applications.

Exploration of Synergistic Interactions in Novel Mixed Surfactant Systems

The combination of two or more surfactants in a formulation can lead to synergistic interactions, resulting in properties that are superior to those of the individual components. nih.govuc.ptresearchgate.netresearchgate.net These synergistic effects can manifest as a lower critical micelle concentration (CMC), enhanced solubilization capacity, and improved stability.

The mixing of nonionic surfactants, such as this compound, with other types of surfactants (anionic, cationic, or zwitterionic) can lead to a variety of aggregation behaviors. acs.orguc.ptacs.org For instance, studies on mixed systems of hexaethylene glycol monododecyl ether (C12E6) and the dialkyl chain cationic surfactant dihexadecyldimethyl ammonium (B1175870) bromide (DHDAB) have revealed a rich phase behavior. acs.org Depending on the composition, these mixtures can form structures ranging from small globular micelles to bilamellar and multilamellar vesicles. acs.org

The nature of the interactions in these mixed systems can be attractive or repulsive, leading to either synergistic or antagonistic effects. Molecular dynamics simulations of mixed monolayers of 1-octadecanol and ethylene (B1197577) glycol monooctadecyl ether have shown that a synergistic effect in reducing water evaporation can be attributed to enhanced hydrogen bonding at the interface. nih.gov The study of these interactions is crucial for designing novel mixed surfactant systems with tailored properties for specific applications, such as in detergency, emulsification, and formulation science.

Refined Computational Approaches for Predicting Amphiphile Behavior

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the behavior of amphiphilic molecules at the atomic level. researchgate.netchemrxiv.orgrsc.orgspringernature.com These simulations can provide detailed insights into the processes of self-assembly, micelle formation, and interactions with other molecules and surfaces.

MD simulations have been successfully employed to study the conformational behavior of ethylene glycol and its aqueous solutions, revealing how the solvent environment influences the molecular structure. researchgate.netchemrxiv.orgrsc.org For instance, simulations have shown that in aqueous solutions, ethylene glycol molecules tend to adopt a more extended conformation compared to when they are in a non-polar solvent. rsc.org

These computational approaches are also being used to investigate the structure and dynamics of surfactant micelles. By simulating the aggregation of individual surfactant molecules, researchers can predict the size, shape, and internal structure of the resulting micelles. acs.org Furthermore, MD simulations can be used to study the interactions within mixed surfactant systems, helping to elucidate the molecular origins of synergistic or antagonistic effects. nih.gov The continued development and refinement of force fields and simulation methodologies will further enhance the predictive power of these computational tools, accelerating the design of new amphiphilic systems with desired properties.

Q & A

Basic: What are the recommended protocols for solubilizing membrane proteins using hexaethylene glycol monohexadecyl ether?

Answer:
this compound is typically used at concentrations of 0.5–2% (w/v) in buffer systems (e.g., Tris-HCl or phosphate buffer, pH 7.4). Incubate the protein-detergent mixture at 4°C for 12–16 hours with gentle agitation. Centrifuge at 100,000×g for 1 hour to pellet insoluble material. Post-solubilization, assess protein stability via size-exclusion chromatography or dynamic light scattering. For structural studies (e.g., cryo-EM), maintain detergent concentrations below the critical micelle concentration (CMC) to prevent micelle interference .

Advanced: How does the phase behavior of this compound influence nano-emulsion formation via the Phase Inversion Composition (PIC) method?

Answer:
The surfactant’s hydrophilic-lipophilic balance (HLB) and ethylene oxide chain length (C16E6) determine phase transitions during PIC. For water/(C12E6 + C16E4)/decane systems, adjust the surfactant-to-oil ratio and temperature to stabilize bicontinuous microemulsions. Monitor phase inversion points via conductivity measurements and ternary phase diagrams. Optimal nano-emulsion droplet sizes (20–50 nm) are achieved at 25–30°C with a surfactant blend ratio of 3:1 (C12E6:C16E4) .

Safety: What are the critical storage conditions for maintaining this compound stability?

Answer:
Store the pure compound at -20°C in sealed, light-resistant containers for up to 3 years. For short-term use (≤1 month), storage at 4°C is acceptable. Avoid exposure to strong acids/oxidizers (e.g., HNO₃, KMnO₄) and high temperatures (>40°C), which may degrade the ethylene oxide chains. Always use in a fume hood with PPE (gloves, goggles, lab coat) to minimize inhalation or skin contact, even if classified as non-hazardous .

Methodology: What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Answer:

  • Gas Chromatography (GC): Quantify purity (>95% area) using a DB-5 column and flame ionization detection.
  • Supercritical Fluid Chromatography/Mass Spectrometry (SFC/MS): Resolve ethylene oxide oligomers and confirm molecular weight distribution.
  • NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) identifies alkyl chain protons (δ 0.8–1.5 ppm) and ethylene oxide peaks (δ 3.5–3.7 ppm). ¹³C NMR verifies C16 alkyl and hexaethylene glycol moieties .

Advanced: How can researchers optimize the critical micelle concentration (CMC) of this compound for drug delivery systems?

Answer:

  • CMC Determination: Use fluorescence spectroscopy with pyrene as a probe. Plot the I₁/I₃ ratio vs. surfactant concentration; the inflection point indicates CMC (typically 0.05–0.1 mM for C16E6).
  • Tailoring CMC: Increase ethylene oxide units to raise CMC (enhanced hydrophilicity) or blend with ionic surfactants (e.g., SDS) to lower CMC. Validate micelle stability via dynamic light scattering (PDI <0.2) .

Basic: What are the key considerations for troubleshooting protein aggregation during solubilization with this compound?

Answer:

  • Detergent Concentration: Excess detergent (>2%) may denature proteins; titrate to find the minimal effective concentration.
  • Additives: Include 0.1% cholesterol or 0.5 mM lipids to stabilize membrane protein-lipid complexes.
  • Buffer Optimization: Use high-salt buffers (150 mM NaCl) or glycerol (10% v/v) to reduce hydrophobic interactions .

Advanced: How does this compound compare to other nonionic surfactants (e.g., Triton X-100) in membrane protein crystallization?

Answer:
this compound offers lower denaturation potential due to its uniform ethylene oxide chain length, enhancing crystallization success. Triton X-100’s polydispersity can disrupt crystal packing. For example, in β₂-adrenergic receptor studies, C16E6 achieved 3.0 Å resolution vs. 3.4 Å with Triton X-100. However, C16E6 requires higher purity (>99%) to avoid heterogeneous micelle formation .

Methodology: What safety protocols should be followed despite conflicting hazard classifications in safety data sheets?

Answer:
Even if some SDS classify the compound as non-hazardous, adhere to baseline precautions :

  • PPE: Nitrile gloves, chemical goggles, and N95 respirators during handling.
  • Ventilation: Use local exhaust ventilation (≥8 air changes/hour).
  • Spill Management: Absorb spills with vermiculite and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

Advanced: How can functionalized derivatives (e.g., C18-PEG6-NHS) expand applications in nanotechnology?

Answer:
Functionalization with NHS esters enables covalent conjugation to nanoparticles (e.g., gold NPs) or antibodies. For example:

  • Drug Delivery: C18-PEG6-NHS links doxorubicin to liposomes, improving tumor targeting (≈70% loading efficiency).
  • Diagnostics: Maleimide-functionalized derivatives (C18-PEG6-MAL) immobilize thiolated DNA probes on biosensors .

Basic: What are the limitations of this compound in ecological toxicity studies?

Answer:
Current data gaps include:

  • Aquatic Toxicity: No EC50 values for Daphnia magna or algae.
  • Biodegradability: Lack of OECD 301F test results.
    Until studies confirm low bioaccumulation potential (log Kow <4), treat waste with activated carbon filtration before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.